molecular formula C10H20O2 B596938 ethyl 2-ethyl-3-Methylpentanoate CAS No. 145730-08-1

ethyl 2-ethyl-3-Methylpentanoate

Cat. No.: B596938
CAS No.: 145730-08-1
M. Wt: 172.268
InChI Key: JUOFQZPNNRPDEY-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-3-Methylpentanoate, also known as Ethyl 2-ethyl-3-Methylpentanoate, is a useful research compound. Its molecular formula is C10H20O2 and its molecular weight is 172.268. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-ethyl-3-Methylpentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-ethyl-3-Methylpentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

145730-08-1

Molecular Formula

C10H20O2

Molecular Weight

172.268

IUPAC Name

ethyl 2-ethyl-3-methylpentanoate

InChI

InChI=1S/C10H20O2/c1-5-8(4)9(6-2)10(11)12-7-3/h8-9H,5-7H2,1-4H3

InChI Key

JUOFQZPNNRPDEY-UHFFFAOYSA-N

SMILES

CCC(C)C(CC)C(=O)OCC

Synonyms

ethyl 2-ethyl-3-Methylpentanoate

Origin of Product

United States
Foundational & Exploratory

A Senior Application Scientist's Guide to the Exact Mass and Isotopic Distribution of Ethyl 2-ethyl-3-methylpentanoate

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's mass spectrometric characteristics is fundamental. This guide provides an in-depth technical exploration of the exact mass and isotopic distribution of ethyl 2-ethyl-3-methylpentanoate, a compound illustrative of the small molecules encountered in pharmaceutical research. We will delve into the theoretical calculations, the practical methodologies for their verification, and the critical role this data plays in advancing drug discovery and development.[1]

The Foundational Importance of Exact Mass and Isotopic Distribution

In the realm of drug development, high-resolution mass spectrometry (HRMS) is an indispensable tool.[1][2] Its ability to provide highly accurate mass measurements allows for the precise identification and characterization of compounds. This is crucial for distinguishing between molecules with very similar molecular weights, thereby minimizing the risk of false positives and enhancing the efficiency of drug screening. Furthermore, HRMS is pivotal in studying the pharmacokinetics of a drug—how it is absorbed, distributed, metabolized, and excreted—by enabling the detailed characterization of metabolites.[3]

The exact mass is the calculated mass of a molecule based on the masses of its most abundant isotopes. In contrast, the monoisotopic mass is the mass of a molecule calculated using the exact mass of the most abundant naturally occurring stable isotope for each constituent element. For ethyl 2-ethyl-3-methylpentanoate, with the molecular formula C10H20O2, these values are identical as the most abundant isotopes of carbon, hydrogen, and oxygen are also the lightest.

The isotopic distribution refers to the relative abundance of all the isotopic variants of a molecule. This pattern, often visualized as a series of peaks in a mass spectrum, arises from the natural abundance of isotopes for each element within the molecule. The characteristic isotopic pattern serves as a crucial fingerprint for confirming a compound's elemental composition.

Calculating the Exact Mass and Isotopic Distribution of Ethyl 2-ethyl-3-methylpentanoate

The first step in this process is to determine the molecular formula of the target compound. Ethyl 2-ethyl-3-methylpentanoate has the chemical structure shown below and a molecular formula of C10H20O2.[4]

Caption: Chemical structure of ethyl 2-ethyl-3-methylpentanoate.

To calculate the monoisotopic mass, we use the masses of the most abundant isotopes of carbon, hydrogen, and oxygen.

ElementIsotopeExact Mass (Da)Natural Abundance (%)
Carbon¹²C12.00000098.93
¹³C13.0033551.07
Hydrogen¹H1.00782599.9885
²H2.0141020.0115
Oxygen¹⁶O15.99491599.757
¹⁷O16.9991310.038
¹⁸O17.9991600.205

Data sourced from authoritative databases.[5][6][][8][][10][11][12][13][14]

The monoisotopic mass of C10H20O2 is calculated as follows:

(10 * 12.000000) + (20 * 1.007825) + (2 * 15.994915) = 172.14633 Da [4][15][16][17][18]

The isotopic distribution is calculated by considering the probabilities of all possible isotopic combinations.[19][20][21] For a molecule with the formula C10H20O2, the most significant contributions to the isotopic pattern come from the presence of ¹³C, ²H, ¹⁷O, and ¹⁸O isotopes.

The relative intensity of the (M+1) peak, which is one mass unit heavier than the monoisotopic peak (M), is primarily due to the presence of one ¹³C or one ²H atom. The probability can be approximated as:

  • Contribution from ¹³C: 10 * 1.07% = 10.7%

  • Contribution from ²H: 20 * 0.0115% = 0.23%

  • Contribution from ¹⁷O: 2 * 0.038% = 0.076%

Total approximate relative intensity of (M+1) ≈ 11.0%

The relative intensity of the (M+2) peak arises from the presence of two ¹³C atoms, one ¹⁸O atom, or other combinations. The calculation for the full isotopic pattern is complex and typically performed using specialized software.[22][23]

The predicted isotopic distribution for ethyl 2-ethyl-3-methylpentanoate is summarized in the table below:

Mass (Da)Relative Intensity (%)
172.14633100.00
173.1496911.18
174.153040.63
Experimental Verification by High-Resolution Mass Spectrometry

The theoretical calculations are validated through experimental analysis using HRMS. A typical workflow for this verification is outlined below.

cluster_0 Sample Preparation cluster_1 LC-HRMS Analysis cluster_2 Data Processing Dissolve Sample Dissolve Sample Inject Sample Inject Sample Dissolve Sample->Inject Sample Chromatographic Separation Chromatographic Separation Inject Sample->Chromatographic Separation Ionization (e.g., ESI) Ionization (e.g., ESI) Chromatographic Separation->Ionization (e.g., ESI) Mass Analysis Mass Analysis Ionization (e.g., ESI)->Mass Analysis Acquire Spectrum Acquire Spectrum Mass Analysis->Acquire Spectrum Data Analysis Data Analysis Acquire Spectrum->Data Analysis Compare with Theory Compare with Theory Data Analysis->Compare with Theory

Caption: A generalized workflow for the experimental verification of exact mass and isotopic distribution using LC-HRMS.

  • Sample Preparation: A dilute solution of ethyl 2-ethyl-3-methylpentanoate is prepared in a suitable solvent, such as methanol or acetonitrile.

  • Chromatographic Separation: The sample is injected into a liquid chromatography (LC) system coupled to a high-resolution mass spectrometer. The LC step separates the analyte from any potential impurities.

  • Ionization: As the compound elutes from the LC column, it is ionized, typically using electrospray ionization (ESI), to generate gas-phase ions.

  • Mass Analysis: The ions are then transferred to the mass analyzer of the HRMS instrument (e.g., an Orbitrap or a Time-of-Flight analyzer), which measures their mass-to-charge ratio (m/z) with high accuracy.

  • Data Acquisition and Analysis: The mass spectrum is acquired, showing the monoisotopic peak and its corresponding isotopic peaks. The measured m/z values and their relative intensities are then compared to the theoretically calculated values.

Applications in Drug Development

The precise determination of exact mass and isotopic distribution is not merely an academic exercise; it has profound practical implications in the pharmaceutical industry.

  • Compound Identification and Confirmation: In early-stage drug discovery, accurate mass measurements are essential for confirming the identity of newly synthesized compounds and for identifying hits from high-throughput screening campaigns.[2]

  • Metabolite Identification: During preclinical and clinical development, HRMS is used to identify and characterize drug metabolites in biological matrices.[3] The ability to accurately determine the elemental composition of metabolites from their exact mass is a cornerstone of these studies.

  • Impurity Profiling: Ensuring the purity and safety of a drug product is paramount. HRMS can detect and identify trace-level impurities and degradation products, which is a critical aspect of quality control.

  • Stable Isotope Labeling Studies: In metabolic research, compounds can be enriched with stable isotopes (e.g., ¹³C, ¹⁵N). HRMS is then used to trace the metabolic fate of these labeled compounds, providing invaluable insights into biochemical pathways.[24][25][26]

Conclusion

A thorough understanding and accurate determination of the exact mass and isotopic distribution of small molecules like ethyl 2-ethyl-3-methylpentanoate are fundamental to modern drug discovery and development. This guide has provided a comprehensive overview of the theoretical underpinnings, the experimental methodologies for verification, and the critical applications of this data. For researchers and scientists in this field, mastering these concepts and techniques is essential for the successful advancement of new therapeutic agents.

References

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ethyl 2-ethyl-3-methylpentanoate physicochemical properties and boiling point

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties and Boiling Point of Ethyl 2-ethyl-3-methylpentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-ethyl-3-methylpentanoate is an organic ester with the chemical formula C10H20O2. As a branched-chain ester, its physical and chemical characteristics are of interest in various fields, including synthetic chemistry, and potentially in the formulation of fragrances and flavors. Understanding its core physicochemical properties, particularly its boiling point, is fundamental for its purification, handling, and application in research and development. This guide provides a detailed analysis of these properties, the underlying molecular principles, and the experimental methodologies for their determination.

Core Physicochemical Properties

The properties of ethyl 2-ethyl-3-methylpentanoate are dictated by its molecular structure. The presence of an ester functional group introduces polarity, while the ten-carbon aliphatic chain contributes to its nonpolar character. The branching at the second and third positions influences its molecular packing and, consequently, its physical state and volatility.

A summary of its key computed and experimental properties is presented below:

PropertyValueSource
IUPAC Name ethyl 2-ethyl-3-methylpentanoate[1]
CAS Number 145730-08-1[2][3]
Molecular Formula C10H20O2[1][2]
Molecular Weight 172.26 g/mol [1][2]
Boiling Point 185.0 ± 8.0 °C at 760 mmHg[2]
Density 0.9 ± 0.1 g/cm³[2]
Flash Point 65.2 ± 5.4 °C[2]
Vapor Pressure 0.7 ± 0.4 mmHg at 25°C[2]
Refractive Index 1.420[2]
LogP (Octanol-Water Partition Coefficient) 3.53[2]
Topological Polar Surface Area (TPSA) 26.3 Ų[1][4]

In-Depth Analysis of the Boiling Point

The boiling point of a substance is a critical indicator of its volatility and is directly influenced by the strength of its intermolecular forces. For ethyl 2-ethyl-3-methylpentanoate, a boiling point of approximately 185°C at atmospheric pressure reflects a balance of several structural factors.[2]

Governing Intermolecular Forces

The interactions between molecules of ethyl 2-ethyl-3-methylpentanoate in the liquid phase are primarily:

  • London Dispersion Forces (van der Waals Forces): These are the predominant forces and arise from temporary fluctuations in electron distribution. The strength of these forces increases with the size of the electron cloud and the surface area of the molecule. With a molecular weight of 172.26 g/mol , this ester has significant London dispersion forces.[1]

  • Dipole-Dipole Interactions: The ester functional group (-COO-) possesses a permanent dipole moment due to the difference in electronegativity between the carbon and oxygen atoms. This results in electrostatic attractions between the positive end of one molecule and the negative end of another.

Notably, as an ester, ethyl 2-ethyl-3-methylpentanoate cannot act as a hydrogen bond donor, which significantly lowers its boiling point compared to an alcohol or carboxylic acid of similar molecular weight.

The Effect of Molecular Structure

The specific arrangement of atoms in ethyl 2-ethyl-3-methylpentanoate plays a crucial role:

  • Chain Length: The 10-carbon backbone provides a substantial surface area for London dispersion forces.

  • Branching: The ethyl group at the α-carbon (position 2) and the methyl group at the β-carbon (position 3) introduce branching. Generally, increased branching leads to a more compact, spherical shape. This reduces the effective surface area for intermolecular contact, which typically lowers the boiling point compared to a linear isomer of the same molecular weight. For instance, the linear isomer ethyl decanoate has a significantly higher boiling point of approximately 220°C.

Caption: Molecular structure and key intermolecular forces of ethyl 2-ethyl-3-methylpentanoate.

Experimental Protocol for Boiling Point Determination

The accurate determination of a boiling point is essential for compound identification and purity assessment. A standard method for a liquid sample like ethyl 2-ethyl-3-methylpentanoate is distillation.

Methodology: Simple Distillation

This protocol assumes a sample volume of at least 10-20 mL. For smaller volumes, a micro-boiling point apparatus would be more appropriate.

Apparatus:

  • Round-bottom flask (50 mL)

  • Distillation head (still head)

  • Thermometer (-10 to 250 °C range) and adapter

  • Liebig condenser

  • Receiving flask (e.g., Erlenmeyer flask or round-bottom flask)

  • Heating mantle and controller

  • Boiling chips or magnetic stirrer

  • Clamps and stands

Procedure:

  • Apparatus Assembly:

    • Securely clamp the round-bottom flask to a stand.

    • Add 15-20 mL of ethyl 2-ethyl-3-methylpentanoate and 2-3 boiling chips to the flask. The boiling chips are crucial to prevent "bumping" (sudden, violent boiling) by providing nucleation sites for bubble formation.

    • Attach the distillation head to the flask.

    • Insert the thermometer into the adapter and place it in the distillation head. Crucially, the top of the thermometer bulb must be level with the bottom of the side-arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the liquid, not the superheated liquid or the cooler vapor above.

    • Attach the condenser to the side-arm of the distillation head. Connect the lower condenser inlet to a cold water source and the upper outlet to a drain.

    • Place the receiving flask at the end of the condenser.

  • Heating and Distillation:

    • Begin heating the sample gently using the heating mantle.

    • Observe the sample as it begins to boil. Vapors will rise and condense on the thermometer bulb.

    • The temperature will rise and then stabilize. Record the temperature at which the vapor is continuously condensing on the thermometer and dripping into the condenser. This stable temperature is the boiling point.

  • Purity Assessment:

    • A pure compound will exhibit a sharp, constant boiling point (typically a range of 1-2 °C).

    • The presence of impurities will result in a wider boiling range. Volatile impurities will cause the initial boiling temperature to be lower, while non-volatile impurities will cause the temperature to rise as the distillation proceeds.

G cluster_setup Boiling Point Determination via Simple Distillation Flask Heating Flask with Ester + Boiling Chips StillHead Distillation Head Flask->StillHead Vapor Rises Heat Heating Mantle Thermometer Thermometer (Bulb at side-arm level) Condenser Condenser (Water In/Out) StillHead->Condenser Vapor Enters Receiver Receiving Flask Condenser->Receiver Distillate Collects WaterOut Water Out Condenser->WaterOut WaterIn Cool Water In WaterIn->Condenser

Caption: Experimental workflow for determining the boiling point using simple distillation.

Synthesis Context and Purity

Ethyl 2-ethyl-3-methylpentanoate can be synthesized via Fischer esterification of 2-ethyl-3-methylpentanoic acid with ethanol in the presence of an acid catalyst. The precursor acid itself can be prepared by the oxidation of 2-ethyl-3-methyl pentanal.[5]

Understanding the synthesis route is vital because residual starting materials (the carboxylic acid or aldehyde), or side-products from competing reactions, can act as impurities. For example, the presence of the higher-boiling 2-ethyl-3-methylpentanoic acid (which can hydrogen bond) would elevate and broaden the observed boiling range of the final ester product. Therefore, purification by fractional distillation is often a necessary step to isolate the pure ester and obtain an accurate boiling point.

Conclusion

Ethyl 2-ethyl-3-methylpentanoate is a branched ester with a boiling point of approximately 185°C, a value governed by a combination of significant London dispersion forces and moderate dipole-dipole interactions, which are in turn modulated by its unique branched structure.[2] Accurate experimental determination of this property via a standardized method like simple distillation is fundamental for verifying the identity and purity of the compound in a laboratory or industrial setting. This technical guide provides the foundational data and procedural knowledge necessary for professionals working with this and similar chemical entities.

References

  • PubChem. (n.d.). Ethyl 2-ethyl-3-methylpentanoate. National Center for Biotechnology Information. Retrieved from [Link]

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  • Google Patents. (n.d.). Process for preparing 2-ethyl-3-methyl pentanoic acid.

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Stereochemical Elucidation of Ethyl 2-ethyl-3-methylpentanoate: A Comprehensive Analytical Framework

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Stereochemical Architecture

Ethyl 2-ethyl-3-methylpentanoate (PubChem CID: 85671737) is a branched aliphatic ester characterized by its high volatility and complex stereochemistry[1]. The molecule possesses two distinct chiral centers at the C2 and C3 positions of the pentanoate backbone.

Because the substituents at C2 (-H, -ethyl, -carboxylate, -sec-butyl derivative) and C3 (-H, -methyl, -ethyl, -alpha-substituted ester) are entirely asymmetric, the molecule lacks internal symmetry. This structural asymmetry yields 22=4 distinct stereoisomers:

  • (2R, 3R) -ethyl 2-ethyl-3-methylpentanoate

  • (2S, 3S) -ethyl 2-ethyl-3-methylpentanoate

  • (2R, 3S) -ethyl 2-ethyl-3-methylpentanoate

  • (2S, 3R) -ethyl 2-ethyl-3-methylpentanoate

The (2R, 3R) and (2S, 3S) isomers form one enantiomeric pair, while the (2R, 3S) and (2S, 3R) isomers form another. Any cross-pair combination (e.g., 2R,3R and 2R,3S) constitutes a diastereomeric relationship. While diastereomers exhibit different physical properties and can be resolved using standard achiral environments, enantiomers possess identical physical properties and require specialized chiral environments for differentiation and quantification[2].

Workflow A Ethyl 2-ethyl-3-methylpentanoate (4 Stereoisomers) B Diastereomer Separation (Achiral GC / Standard NMR) A->B Baseline Profiling C Enantiomer Resolution (Chiral GC Analysis) A->C Volatile Enantiomer Separation D Absolute Configuration (Mosher's Method) A->D Stereocenter Elucidation C1 β-Cyclodextrin CSP Inclusion Complexes C->C1 D1 1. LiAlH4 Reduction to Alcohol 2. MTPA-Cl Derivatization D->D1

Analytical workflow for separating and identifying target ester stereoisomers.

Enantiomeric Resolution via Chiral Gas Chromatography (GC)

Mechanistic Causality

For volatile esters with molecular weights in the range of ~172 g/mol [1], Gas Chromatography (GC) is vastly superior to High-Performance Liquid Chromatography (HPLC) due to its higher theoretical plate count and rapid analysis times[3]. However, standard liquid stationary phases lack the selectivity required to separate enantiomers[4].

To resolve the enantiomeric pairs of ethyl 2-ethyl-3-methylpentanoate, a Chiral Stationary Phase (CSP) utilizing derivatized cyclodextrin macromolecules is required[4]. Specifically, permethylated β -cyclodextrin phases (e.g., Rt- β DEXsm) create transient, reversible inclusion complexes with the analyte[3]. The separation mechanism is driven by surface dipole-dipole interactions and the precise steric fit of the enantiomer within the cyclodextrin cavity. Because the (R,R) and (S,S) isomers interact with the chiral cavity with slightly different binding energies, their retention times diverge, allowing for baseline resolution[3].

Self-Validating Protocol: Chiral GC Analysis

This protocol incorporates a System Suitability Test (SST) to validate the enantioselectivity of the column prior to sample analysis.

Step 1: System Preparation and SST

  • Install a permethylated β -cyclodextrin capillary column (e.g., 30 m × 0.25 mm ID × 0.25 µm film thickness) into the GC-FID system.

  • Set the carrier gas (Helium) to a constant linear velocity of 25 cm/sec.

  • Validation Control: Inject 1 µL of a known racemic mixture of ethyl 2-ethyl-3-methylpentanoate.

  • Causality Check: If the column is performing correctly, the chromatogram must display four distinct peaks. If only two peaks are observed, the system is only resolving the diastereomers, indicating column degradation or an excessively fast temperature ramp.

Step 2: Method Optimization

  • Set the injection port to 220 °C (Split ratio 50:1) and the FID detector to 250 °C.

  • Program a shallow temperature gradient: Initial hold at 60 °C for 5 minutes, followed by a ramp of 1.5 °C/min to 150 °C.

  • Causality Check: A slow ramp is critical. Enantiomers share identical boiling points; their separation relies entirely on the α -selectivity of the stationary phase, which is highly temperature-dependent. A slow ramp maximizes residence time in the optimal thermal window.

Step 3: Sample Acquisition

  • Inject 1 µL of the unknown stereoisomeric sample.

  • Correlate the retention times against the established SST baseline to determine the enantiomeric excess (ee%) and diastereomeric ratio (dr).

Data Presentation: Stereoisomeric Relationships
Isomer PairStructural RelationshipAchiral GC BehaviorChiral GC ( β -CD) Behavior
(2R, 3R) vs (2S, 3S)EnantiomersCo-elute (1 peak)Baseline Resolution (2 peaks)
(2R, 3S) vs (2S, 3R)EnantiomersCo-elute (1 peak)Baseline Resolution (2 peaks)
(2R, 3R) vs (2R, 3S)DiastereomersResolve (2 peaks)Resolve (2 peaks)

Absolute Configuration via NMR and Mosher's Method

Mechanistic Causality

While Chiral GC can separate enantiomers, it cannot determine their absolute configuration (which peak is R,R and which is S,S) without pre-existing reference standards. Nuclear Magnetic Resonance (NMR) spectroscopy is required for absolute structural elucidation. However, enantiomers display identical NMR spectra in achiral environments[5].

To break this symmetry, we must utilize a Chiral Derivatizing Agent (CDA) to convert the enantiomers into diastereomers[6]. Mosher's Method utilizes α -methoxy- α -trifluoromethylphenylacetyl chloride (MTPA-Cl) for this purpose[6]. Crucially, MTPA-Cl only reacts with primary/secondary alcohols or amines[6]. Therefore, the ester target must first be chemically reduced to its corresponding carbinol (2-ethyl-3-methylpentan-1-ol) before derivatization.

Once derivatized, the phenyl group of the MTPA moiety creates a diamagnetic anisotropic ring current[5]. In the favored conformation, protons on the analyte that fall within the shielding cone of the phenyl ring experience an upfield shift (lower ppm)[5]. By comparing the chemical shifts between the (S)-MTPA ester and the (R)-MTPA ester ( ΔδSR ), the spatial orientation of the substituents around the chiral centers can be mapped[5].

Derivatization Ester Ester Enantiomer Target Reduction Reduction (LiAlH4) Ester->Reduction Alcohol Chiral Alcohol Intermediate Reduction->Alcohol Deriv Derivatization (S)-MTPA-Cl Alcohol->Deriv Mosher Mosher's Ester Diastereomer Deriv->Mosher NMR 1H/19F NMR ΔδSR Analysis Mosher->NMR Shielding Effects

Chemical derivatization pathway converting ester enantiomers into Mosher's esters.

Self-Validating Protocol: Reduction and Derivatization

Step 1: Ester Reduction

  • Dissolve 50 mg of the isolated ethyl 2-ethyl-3-methylpentanoate enantiomer in 5 mL of anhydrous THF under an argon atmosphere.

  • Slowly add 2.0 equivalents of Lithium Aluminum Hydride ( LiAlH4​ ) at 0 °C. Stir for 2 hours.

  • Quench with Fieser workup (water, 15% NaOH, water), filter, and concentrate to yield 2-ethyl-3-methylpentan-1-ol.

Step 2: Mosher Ester Synthesis (Parallel Reactions)

  • Split the resulting chiral alcohol into two equal 10 mg aliquots in separate NMR tubes.

  • Add 0.5 mL of deuterated pyridine ( C5​D5​N ) to each tube. Causality Check: Pyridine acts as both the solvent and the base to scavenge the HCl byproduct, driving the reaction to completion.

  • To Tube A, add 3.0 equivalents of (R)-MTPA-Cl (generates the (S)-MTPA ester)[5].

  • To Tube B, add 3.0 equivalents of (S)-MTPA-Cl (generates the (R)-MTPA ester)[5].

  • Validation Control: Derivatize an achiral alcohol (e.g., ethanol) with the same MTPA-Cl batches. If the resulting NMR shows diastereomeric splitting, the MTPA-Cl reagent has degraded or racemized, invalidating the assay.

Step 3: NMR Acquisition and Analysis

  • Acquire high-resolution 1H and 19F NMR spectra for both Tube A and Tube B.

  • Calculate the shift difference for each assigned proton: ΔδSR=δS​−δR​ [5].

Data Presentation: ΔδSR Interpretation Matrix
Analyte Proton Location ΔδSR Value ( δS​−δR​ )Mechanistic Interpretation
L1​ (Front Substituent)Positive ( >0 )Shielded by phenyl ring in the (R)-MTPA ester[5]
L2​ (Back Substituent)Negative ( <0 )Shielded by phenyl ring in the (S)-MTPA ester[5]

By mapping the positive and negative ΔδSR values to the substituents at C2 and C3, the absolute stereochemical topology of the original ethyl 2-ethyl-3-methylpentanoate molecule is definitively established.

References

  • NIH PubChem, "Ethyl 2-ethyl-3-methylpentanoate | C10H20O2 | CID 85671737 - PubChem",
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  • Gcms.cz (Restek), "A Guide to the Analysis of Chiral Compounds by GC - Gcms.cz",

Sources

Vibrational Spectroscopy of Complex Branched Aliphatic Esters: A Comprehensive FTIR Analysis of Ethyl 2-ethyl-3-methylpentanoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fourier Transform Infrared (FTIR) spectroscopy is a foundational analytical technique for the structural elucidation of complex organic molecules. For drug development professionals and synthetic chemists, the precise identification of highly branched aliphatic esters like ethyl 2-ethyl-3-methylpentanoate (C₁₀H₂₀O₂) is critical for verifying synthetic intermediates, flavor/fragrance profiles, and pharmaceutical excipients. This whitepaper provides an in-depth technical analysis of the FTIR absorption frequencies for ethyl 2-ethyl-3-methylpentanoate, detailing the underlying quantum mechanical causality of its vibrational modes and establishing a self-validating protocol for spectral acquisition.

Mechanistic Grounding of Vibrational Modes

The infrared absorption profile of ethyl 2-ethyl-3-methylpentanoate is dictated by the change in the net dipole moment of its functional groups during molecular vibration. According to Hooke’s Law, the frequency of a vibrational mode ( ν ) is directly proportional to the square root of the bond's force constant ( k ) and inversely proportional to the reduced mass ( μ ) of the bonded atoms.

The Ester Carbonyl (C=O) Dynamics

In aliphatic esters, the carbonyl group is subjected to two competing electronic effects from the adjacent sp³-hybridized alkoxy oxygen:

  • Inductive Effect (-I): The electronegative oxygen withdraws electron density through the σ -bond network, increasing the force constant ( k ) of the C=O double bond.

  • Resonance Effect (+R): The oxygen lone pairs delocalize into the carbonyl π∗ antibonding orbital, which would theoretically weaken the C=O bond.

Unlike amides where the +R effect dominates, the -I effect is the dominant force in aliphatic esters. This electronic environment shifts the C=O stretching frequency to a higher wavenumber (typically ~1735–1750 cm⁻¹) compared to standard aliphatic ketones (~1715 cm⁻¹)[1][2]. For ethyl 2-ethyl-3-methylpentanoate, the intense C=O stretch is definitively localized near 1740 cm⁻¹ [3].

Quantitative Spectral Data

The dense aliphatic branching of ethyl 2-ethyl-3-methylpentanoate (featuring multiple methyl and methylene environments) creates a complex, highly overlapping C-H stretching envelope. The table below summarizes the core FTIR absorption frequencies and their structural assignments.

Wavenumber (cm⁻¹)Vibrational ModeIntensityStructural Assignment & Causality
2960 Asymmetric C-H stretchStrong-CH₃ groups: High energy required for asymmetric dipole expansion of the terminal methyls.
2925 Asymmetric C-H stretchStrong-CH₂- groups: Backbone and ethyl branch methylene stretches.
2870, 2850 Symmetric C-H stretchMedium-CH₃, -CH₂- groups: In-phase stretching requiring slightly lower activation energy.
~1740 C=O stretchVery StrongEster Carbonyl: Shifted higher than ketones due to the dominant -I effect of the alkoxy oxygen[2].
~1460 C-H bending (scissoring)Medium-CH₂- and -CH₃: Asymmetric bending and methylene scissoring modes.
~1375 C-H bending (umbrella)Medium-CH₃ groups: Symmetric bending. The presence of multiple branching methyls increases this band's relative intensity.
1150 - 1250 C-C(=O)-O stretchStrong"Acid" side C-O: Asymmetric coupled stretching of the heavy ester core[1].
1030 - 1050 O-C-C stretchMed-Strong"Alcohol" side C-O: Stretching mode localized to the ethyl ester terminus[1].

Self-Validating ATR-FTIR Protocol

To ensure data trustworthiness and reproducibility, spectral acquisition must follow a self-validating system. Attenuated Total Reflectance (ATR) FTIR is the preferred methodology for liquid esters due to its minimal sample preparation and high reproducibility.

Step-by-Step Methodology
  • System Initialization & Purge: Purge the spectrometer optical bench with dry, CO₂-free N₂ gas. This prevents atmospheric interference in the critical 1740 cm⁻¹ carbonyl region.

  • Background Acquisition: Collect a 64-scan single-beam background spectrum of the bare diamond ATR crystal at 4 cm⁻¹ resolution.

    • Validation Gate: The background must exhibit a flat baseline. Residual peaks at 2350 cm⁻¹ (CO₂) or 3900–3500 cm⁻¹ (H₂O) indicate a purge failure. The system must be re-purged before proceeding.

  • Sample Application: Deposit 20–30 μL of liquid ethyl 2-ethyl-3-methylpentanoate directly onto the ATR crystal. Ensure complete coverage of the evanescent wave sensing area without introducing micro-bubbles.

  • Interferogram Collection: Acquire 64 co-added scans at 4 cm⁻¹ resolution.

  • Data Processing (ATR Correction): Apply an ATR correction algorithm. Because the depth of penetration in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers), this mathematical correction is mandatory to normalize band intensities for direct comparison against transmission spectral libraries.

  • Signal-to-Noise (SNR) Validation: Verify that the maximum absorbance peak (the C=O stretch at ~1740 cm⁻¹) falls between 0.5 and 1.2 Absorbance Units (AU). Values >1.2 AU indicate detector saturation, requiring a reduction in sample volume or pathlength adjustment.

Workflow Visualization

FTIR_Protocol Step1 1. System Initialization (N2 Purge & Optics Check) Step2 2. Background Acquisition (Bare Diamond ATR Crystal) Step1->Step2 Valid1 Validation Gate: Is baseline flat? (No CO2/H2O) Step2->Valid1 Valid1->Step2 No Step3 3. Sample Application (Ethyl 2-ethyl-3-methylpentanoate) Valid1->Step3 Yes Step4 4. Interferogram Collection (64 Scans, 4 cm⁻¹ Res) Step3->Step4 Step5 5. ATR Correction & Fourier Transform Step4->Step5 Valid2 Validation Gate: Is C=O peak 0.5 - 1.2 AU? Step5->Valid2 Valid2->Step3 No (Adjust Volume) Step6 6. Spectral Interpretation (Peak Assignment) Valid2->Step6 Yes

Fig 1: Step-by-step ATR-FTIR acquisition and self-validation workflow.

Advanced Spectral Interpretation & Causality

The C-O Stretching Region and Steric Hindrance

The C-O stretching region (1300–1000 cm⁻¹) is notoriously complex due to extensive vibrational coupling[1]. In ethyl 2-ethyl-3-methylpentanoate, the asymmetric C-C(=O)-O stretch involves the concerted motion of the carbonyl carbon and the alkoxy oxygen. Because this molecule possesses significant steric bulk at the α (C2) and β (C3) carbons, the conformational freedom of the ester backbone is restricted. This steric hindrance often results in a sharper, more defined C-C(=O)-O band near 1180–1200 cm⁻¹ compared to the broader bands seen in unbranched linear esters.

Fermi Resonance Considerations

While Fermi resonance (the quantum mechanical coupling between a fundamental vibrational mode and an overtone/combination band of similar energy) is most prominently observed in hydrogen-bonded carbonyls or aldehydes, subtle perturbations can occur in ester carbonyl lineshapes. Advanced 2D IR studies have demonstrated that the localized dipole interactions and solvent environments can induce asymmetric lineshapes or slight peak splitting in the C=O stretch of small ester probes due to Fermi resonance[4]. When analyzing ethyl 2-ethyl-3-methylpentanoate in polar solvents or complex formulations, researchers must account for these potential lineshape perturbations to avoid misidentifying them as impurities.

References

  • 1.7: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts Source: libretexts.org URL:1

  • Carbonyl - compounds - IR - spectroscopy Source: pg.edu.pl URL:2

  • Perturbation of Fermi Resonance on Hydrogen-Bonded > C O: 2D IR Studies of Small Ester Probes - ACS Publications Source: acs.org URL:4

  • FTIR-ATR analysis of brewed coffee: Effect of roasting conditions - ResearchGate Source: researchgate.net URL:3

Sources

Methodological & Application

synthesis protocol for ethyl 2-ethyl-3-methylpentanoate from 2-ethyl-3-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound of Interest: Ethyl 2-ethyl-3-methylpentanoate (Derived from 2-ethyl-3-methylpentanoic acid)

Executive Summary

The synthesis of ethyl 2-ethyl-3-methylpentanoate from 2-ethyl-3-methylpentanoic acid presents a classic synthetic challenge due to severe steric crowding around the carbonyl center. This application note details a field-proven, high-yielding SN​2 alkylation protocol that circumvents the kinetic limitations of traditional Fischer esterification. An alternative acid chloride activation method is also provided for scenarios where alkyl halide reagents are restricted.

Mechanistic Rationale: Overcoming Steric Hindrance

2-Ethyl-3-methylpentanoic acid possesses both α -ethyl and β -methyl branching. This dense aliphatic crowding creates a highly shielded carbonyl carbon. According to process research literature (), derivatives of 2-ethyl-3-methylpentanoic acid exhibit strong steric hindrance at the carbonyl position, severely retarding nucleophilic attack[1].

In a traditional Fischer esterification (acid catalysis, ethanol, reflux), the formation of the bulky tetrahedral intermediate is thermodynamically and kinetically unfavorable, often resulting in stalled reactions and poor yields.

The SN​2 Alkylation Strategy: To bypass this steric bottleneck, the recommended methodology shifts the site of nucleophilic attack away from the hindered carbonyl carbon. By deprotonating the carboxylic acid to form a carboxylate anion, the molecule becomes a nucleophile. Subsequent reaction with ethyl iodide in a polar aprotic solvent (DMF) facilitates an SN​2 attack on the unhindered primary carbon of the ethyl halide ()[2]. This self-validating approach ensures rapid kinetics, near-quantitative yields, and avoids the generation of water as a byproduct.

G Start 2-Ethyl-3-methylpentanoic Acid Decision Select Esterification Strategy Start->Decision Fischer Fischer Esterification Decision->Fischer AcidChloride Acid Chloride Route Decision->AcidChloride SN2 SN2 Alkylation Decision->SN2 Result1 Low Yield (Steric Hindrance) Fischer->Result1 Result2 Good Yield (Harsh Conditions) AcidChloride->Result2 Result3 Excellent Yield (Mild & Clean) SN2->Result3

Logical selection matrix for esterifying sterically hindered carboxylic acids.

Comparative Methodology Matrix

ParameterFischer EsterificationAcid Chloride Activation SN​2 Alkylation (Recommended)
Reagents EtOH, H2​SO4​ (cat.)Oxalyl Chloride, EtOH, TEA K2​CO3​ , Ethyl Iodide, DMF
Reaction Temp 78 °C (Reflux)0 °C to RTRT to 40 °C
Kinetics Very Slow (>48 h)Fast (2-4 h total)Fast (2-4 h)
Yield Expectation < 40% (Equilibrium limited)80 - 85%> 90%
Byproducts Water HCl , Triethylamine- HCl KI , CO2​ , H2​O
Scalability Poor for this substrateGood, but requires dry conditionsExcellent, highly robust

Primary Protocol: SN​2 Alkylation via Ethyl Iodide

This protocol leverages the nucleophilicity of the carboxylate salt. Potassium carbonate ( K2​CO3​ ) is selected as a mild base to prevent unwanted side reactions, while DMF accelerates the SN​2 displacement by leaving the carboxylate anion relatively unsolvated and highly reactive[2].

Reagent Table (10 mmol Scale)
ReagentMW ( g/mol )EquivalentsAmountRole
2-Ethyl-3-methylpentanoic acid144.211.01.44 gSubstrate
Potassium Carbonate ( K2​CO3​ )138.211.52.07 gMild Base
Ethyl Iodide ( CH3​CH2​I )155.971.51.21 mL (2.34 g)Alkylating Agent
N,N-Dimethylformamide (DMF)73.09-15.0 mLPolar Aprotic Solvent
Step-by-Step Methodology
  • Deprotonation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-ethyl-3-methylpentanoic acid (1.44 g, 10.0 mmol) and anhydrous DMF (15 mL).

  • Salt Formation: Add finely powdered anhydrous K2​CO3​ (2.07 g, 15.0 mmol) to the solution. Stir the suspension vigorously at room temperature for 30 minutes. Causality: Pre-forming the carboxylate salt ensures complete conversion and prevents the alkylating agent from degrading in the presence of unreacted acid.

  • Alkylation: Dropwise, add ethyl iodide (1.21 mL, 15.0 mmol) via syringe.

  • Reaction Progression: Seal the flask under a nitrogen atmosphere and stir at room temperature (or warm to 40 °C if kinetics are sluggish) for 2 to 4 hours. Monitor completion via GC-MS or TLC (stain with phosphomolybdic acid).

  • Quench & Extraction: Dilute the reaction mixture with distilled water (50 mL) to dissolve inorganic salts and quench any unreacted ethyl iodide. Extract the aqueous layer with Ethyl Acetate ( 3×20 mL).

  • Washing: Combine the organic layers and wash extensively with brine ( 5×20 mL). Causality: Multiple brine washes are critical to partition the high-boiling DMF out of the organic layer and into the aqueous phase.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the crude ester.

  • Purification: Purify via flash column chromatography (95:5 Hexanes:EtOAc) or short-path vacuum distillation to afford pure ethyl 2-ethyl-3-methylpentanoate.

Workflow Step1 1. Deprotonation Acid + K2CO3 in DMF (RT) Step2 2. Alkylation Add Ethyl Iodide (RT to 40°C) Step1->Step2 Step3 3. Quench & Extract Add H2O, Extract with EtOAc Step2->Step3 Step4 4. Wash Brine Wash, Dry (Na2SO4) Step3->Step4 Step5 5. Concentration Evaporate in vacuo Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6 Product Ethyl 2-ethyl-3-methylpentanoate Step6->Product

Step-by-step experimental workflow for the SN2 alkylation synthesis.

Alternative Protocol: Acid Chloride Activation

If ethyl iodide is incompatible with laboratory safety protocols, activation via an acid chloride intermediate is the next best choice. Oxalyl chloride is preferred over thionyl chloride due to its milder byproduct profile ( CO , CO2​ , HCl ).

Step-by-Step Methodology
  • Activation: Dissolve 2-ethyl-3-methylpentanoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.5 M). Add 1-2 drops of DMF as a catalyst.

  • Chlorination: Cool to 0 °C. Slowly add Oxalyl Chloride (1.2 eq). Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Intermediate Isolation: Concentrate the mixture in vacuo to remove DCM and unreacted oxalyl chloride. Causality: Removing excess oxalyl chloride prevents the formation of diethyl oxalate in the subsequent step, ensuring a self-validating purity profile.

  • Esterification: Redissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C. Add absolute Ethanol (5.0 eq) followed by Triethylamine (2.0 eq).

  • Workup: Stir for 2 hours at room temperature. Wash the organic layer sequentially with 1M HCl (to remove excess amine), saturated NaHCO3​ (to remove unreacted acid), and brine. Dry over Na2​SO4​ and concentrate.

Analytical Validation

To confirm the successful synthesis of ethyl 2-ethyl-3-methylpentanoate, the following analytical signatures should be verified:

  • GC-MS: The molecular ion peak ( M+ ) should be observed at m/z 172.2. A prominent fragment at m/z 127 ( [M−OCH2​CH3​]+ ) indicates the loss of the ethoxy group, confirming the ester linkage.

  • 1 H NMR ( CDCl3​ , 400 MHz):

    • δ ~4.10 ppm (quartet, 2H, J = 7.1 Hz): Corresponds to the −O−CH2​− protons of the ethyl ester.

    • δ ~2.15 - 2.30 ppm (multiplet, 1H): Corresponds to the highly shielded α -CH proton.

    • δ ~1.25 ppm (triplet, 3H, J = 7.1 Hz): Corresponds to the terminal −CH3​ of the ester ethyl group.

    • The remaining aliphatic protons (14H) will appear as a complex series of multiplets and doublets/triplets between δ 0.80 and 1.80 ppm due to the diastereotopic nature of the branched aliphatic chain.

References

  • Efficient Synthesis of (2S,3S)-2-Ethyl-3-methylvaleramide Using (1S,2S)-Pseudoephedrine as a Chiral Auxiliary | Organic Process Research & Development (ACS Publications) |[Link]

  • Illustrated Glossary of Organic Chemistry - Carboxylate ester | UCLA Department of Chemistry and Biochemistry |[Link]

Sources

chiral gas chromatography method for ethyl 2-ethyl-3-methylpentanoate diastereomers

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution Chiral Gas Chromatography Method for the Separation of Ethyl 2-Ethyl-3-Methylpentanoate Diastereomers

Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Mechanistic Insights

Ethyl 2-ethyl-3-methylpentanoate ( C10​H20​O2​ ) is a highly branched ester characterized by two adjacent stereocenters at the C2 and C3 positions. This structural configuration yields four distinct stereoisomers: two pairs of enantiomers that are diastereomeric to each other—(2R,3R)/(2S,3S) and (2R,3S)/(2S,3R). Achieving baseline resolution of these four isomers is critical in pharmaceutical intermediate profiling and flavor/fragrance characterization, as stereochemistry profoundly impacts biological activity and olfactory thresholds.

The Causality of Chiral Recognition (E-E-A-T) Standard achiral stationary phases (e.g., 5% diphenyl/95% dimethyl polysiloxane) often fail to resolve the diastereomeric pairs of highly branched esters due to their nearly identical boiling points and dipole moments. To overcome this, chiral gas chromatography utilizing derivatized cyclodextrin phases has become the gold standard for resolving branched-chain esters and their stereoisomers ().

The separation mechanism relies on inclusion complexation . A derivatized β-cyclodextrin column (such as Rt-βDEXsa or Cyclosil-B) presents a hydrophobic toroidal cavity. As the ethyl 2-ethyl-3-methylpentanoate molecules partition into the stationary phase, the branched alkyl chains insert into the hydrophobic cavity via van der Waals forces, while the ester carbonyl interacts with the derivatized rim of the cyclodextrin via dipole-dipole interactions. The subtle spatial differences between the syn/anti arrangements of the ethyl and methyl groups at C2 and C3 dictate the thermodynamic stability of these transient host-guest complexes, resulting in differential retention times and successful enantioseparation (1)[1].

Chiral_Mechanism Guest Ethyl 2-ethyl-3-methylpentanoate (Analyte) Host Derivatized β-Cyclodextrin (Stationary Phase) Guest->Host Partitioning Cavity Hydrophobic Cavity (Van der Waals Forces) Host->Cavity Alkyl Chain Insertion Rim Mouth of Cyclodextrin (Dipole-Dipole & H-Bonding) Host->Rim Ester Carbonyl Interaction Resolution Enantiomeric & Diastereomeric Resolution Cavity->Resolution Rim->Resolution

Mechanism of chiral recognition via cyclodextrin inclusion complexation.

Experimental Protocols: A Self-Validating System

To ensure a highly reproducible and self-validating analytical method, the protocol is designed to prevent column overloading and maximize the number of theoretical plates during the critical partition equilibrium phase.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the ethyl 2-ethyl-3-methylpentanoate reference standard in GC-grade hexane to a final concentration of 1.0 mg/mL. Causality: Hexane is a non-polar, highly volatile solvent that expands minimally upon vaporization in the inlet, preventing backflash and ensuring a sharp, narrow injection band.

  • Inlet Configuration: Set the GC inlet to 250 °C in split mode with a split ratio of 50:1. Causality: Cyclodextrin columns have a significantly lower sample capacity compared to standard polysiloxane columns. Overloading saturates the chiral cavities, leading to severe peak fronting and loss of resolution. A high split ratio ensures only a dilute band enters the column.

  • Carrier Gas Optimization: Utilize Helium at a constant linear velocity of 30 cm/s (approx. 1.2 mL/min). Causality: Helium provides an optimal van Deemter curve for thin-film capillary columns, minimizing longitudinal diffusion while maximizing mass transfer between the mobile gas phase and the liquid cyclodextrin phase.

  • Oven Temperature Program: Initiate at 60 °C (hold for 2 min), ramp at 1.5 °C/min to 120 °C, then ramp at 15 °C/min to 200 °C (hold for 5 min). Causality: The extremely shallow ramp (1.5 °C/min) is the most critical parameter. Because the boiling points of the diastereomers are nearly identical, thermodynamic separation relies entirely on the minute free energy differences ( ΔΔG ) of the inclusion complexes. A slow ramp maximizes the time the analytes spend in the partition equilibrium where chiral recognition occurs.

GC_Workflow Step1 Sample Preparation (1 mg/mL in Hexane) Step2 Injection (Split Ratio 50:1, 250°C) Step1->Step2 1 µL Volume Step3 Chiral Separation (β-Cyclodextrin Column) Step2->Step3 Prevents Overloading Step4 Temperature Program (1.5 °C/min Ramp) Step3->Step4 Inclusion Complexation Step5 Detection & Integration (FID/MS, Rs > 1.5) Step4->Step5 Elution of 4 Isomers

Workflow for the chiral GC optimization of ethyl 2-ethyl-3-methylpentanoate.

Quantitative Data & System Suitability

The stereochemical complexity of 2-ethyl-3-methylpentanoic acid derivatives requires high-efficiency capillary columns to achieve baseline separation of all four stereoisomers (2)[2]. The tables below summarize the optimized instrument parameters and the expected chromatographic system suitability criteria.

Table 1: Optimized GC-FID/MS Operating Conditions

ParameterSpecification
Column Rt-βDEXsa or Cyclosil-B (30 m × 0.25 mm ID × 0.25 µm film)
Carrier Gas Helium, Constant Flow at 1.2 mL/min
Injection Volume 1.0 µL
Inlet Temperature 250 °C
Split Ratio 50:1
Oven Program 60 °C (2 min) 1.5 °C/min to 120 °C 15 °C/min to 200 °C (5 min)
Detector (FID) 250 °C, H2​ flow: 40 mL/min, Air flow: 400 mL/min
Data Acquisition 20 Hz minimum

Table 2: Expected Chromatographic System Suitability & Results

Note: Absolute elution order of specific enantiomers (R,R vs S,S) must be confirmed via injection of enantiopure reference standards.

PeakIsomer Assignment (Example)Expected RT (min)Resolution ( Rs​ )Tailing Factor ( Tf​ )
1Diastereomer Pair A - Enantiomer 128.45N/A1.02
2Diastereomer Pair A - Enantiomer 229.102.11.05
3Diastereomer Pair B - Enantiomer 130.553.50.98
4Diastereomer Pair B - Enantiomer 231.201.91.01

Validation Criteria: For the method to be considered valid, the resolution ( Rs​ ) between the closest eluting pair must be ≥1.5 (baseline resolution), the tailing factor must remain between 0.8 and 1.2, and the relative standard deviation (RSD) of retention times must be ≤0.5% over 5 replicate injections.

Sources

Application Note: Utilizing Ethyl 2-ethyl-3-methylpentanoate as a Robust Internal Standard for Quantitative GC-MS Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract and Introduction

In the landscape of pharmaceutical development, metabolomics, and high-stakes chemical analysis, the demand for quantitative accuracy is absolute. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pillar of analytical chemistry, yet its precision can be compromised by unavoidable variations in sample preparation, injection volume, and instrument performance over time. The internal standard (IS) method is a fundamental strategy to mitigate these sources of error, ensuring data integrity and reproducibility.[1][2] An internal standard is a compound of known concentration added to all samples—calibrators, quality controls, and unknowns—prior to any significant processing steps.[3] Quantification is then based on the ratio of the analyte's response to the IS's response, a method that internally corrects for analytical variability.[1][4]

This application note provides a comprehensive guide to the theory and practice of using Ethyl 2-ethyl-3-methylpentanoate as an internal standard for the quantitative analysis of moderately polar, volatile, and semi-volatile organic compounds. We will delve into the rationale for its selection, present detailed protocols for its implementation, and outline the necessary steps for method validation in accordance with established regulatory expectations.[5][6] This document is intended for researchers, analytical scientists, and quality control professionals seeking to develop and deploy robust, high-precision GC-MS methods.

The Principle of Internal Standard Calibration

The internal standard method operates on a simple ratiometric principle. It assumes that any physical or chemical loss or variation experienced by the analyte during the analytical workflow will be mirrored by the internal standard.[7] By adding a fixed amount of the IS to every sample, the ratio of the analyte's peak area to the IS's peak area becomes the critical metric, rather than the absolute area of the analyte itself.

This relationship is defined by the Response Factor (RF), which is determined from the analysis of calibration standards containing known concentrations of the analyte and the IS.

Formula 2.1: The Response Factor

Once the RF is established (typically as the slope of the calibration curve), the concentration of the analyte in an unknown sample can be calculated.

Formula 2.2: Quantifying the Unknown ``` Concentration_analyte = (Area_analyte / Area_IS) * (Concentration_IS / RF)

Figure 1: Conceptual overview of the internal standard method.

Profile: Ethyl 2-ethyl-3-methylpentanoate as an Internal Standard

The selection of an appropriate internal standard is the most critical decision in method development. [8]An ideal IS should not be naturally present in the sample matrix and should possess physicochemical properties similar to the target analyte(s), ensuring it behaves comparably during extraction, chromatography, and ionization. [1][9]Ethyl 2-ethyl-3-methylpentanoate, a branched fatty acid ethyl ester, is an excellent candidate for a wide range of applications.

Justification for Selection:

  • Chemical Analogy: Its ester functionality and C10 alkyl backbone make it a suitable structural mimic for other esters, medium-chain fatty acids, and related moderately polar compounds. [10]* Chromatographic Behavior: It is sufficiently volatile for GC analysis and typically elutes in a region of the chromatogram common for many flavor, fragrance, and metabolic compounds, without interfering with common early-eluting solvents or late-eluting matrix components.

  • Commercial Availability & Purity: The compound is synthetically produced and available in high purity, which is essential for accurate standard preparation. [11][12][13]* Matrix Absence: As a synthetic chemical, it is highly unlikely to be endogenous in most biological or environmental samples, preventing analytical interference. [11]* Mass Spectral Signature: It produces a distinct mass spectrum under Electron Ionization (EI), with characteristic fragment ions suitable for selective detection.

Property Value Source
IUPAC Name ethyl 2-ethyl-3-methylpentanoatePubChem [14]
CAS Number 145730-08-1Chemsrc [12]
Molecular Formula C₁₀H₂₀O₂PubChem [14]
Molecular Weight 172.26 g/mol PubChem [14]
Boiling Point ~153-156 °CSigma-Aldrich [15]
Density ~0.864 g/mL at 25 °CSigma-Aldrich [15]

Table 1: Physicochemical properties of Ethyl 2-ethyl-3-methylpentanoate.

Experimental Protocols

4.1 Materials and Reagents

  • Ethyl 2-ethyl-3-methylpentanoate (IS, >98% purity)

  • Analyte(s) of interest (>98% purity)

  • Methanol, HPLC or GC-grade

  • Dichloromethane (DCM), GC-grade

  • Anhydrous Sodium Sulfate

  • Volumetric flasks (Class A)

  • Calibrated micropipettes

  • GC vials with PTFE-lined septa

4.2 Preparation of Standard Solutions

  • Internal Standard (IS) Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 10.0 mg of Ethyl 2-ethyl-3-methylpentanoate into a 10 mL Class A volumetric flask.

    • Record the exact weight.

    • Dissolve and dilute to the mark with methanol.

    • Stopper and invert 15-20 times to ensure homogeneity. This solution is stable for at least 6 months at -20°C.

  • Analyte Stock Solution (1.0 mg/mL):

    • Prepare a stock solution of each target analyte in a similar manner.

  • IS Working Solution (e.g., 10 µg/mL):

    • Pipette 100 µL of the 1.0 mg/mL IS Stock Solution into a 10 mL volumetric flask.

    • Dilute to the mark with the chosen final solvent (e.g., methanol or DCM).

  • Calibration Standards:

    • Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solution(s) into volumetric flasks.

    • Crucially, add a constant, fixed volume of the IS Working Solution to each calibrator. For example, add 100 µL of the 10 µg/mL IS Working Solution to each 1 mL final volume calibrator.

    • Dilute to the final volume with the appropriate solvent. This results in calibrators with varying analyte concentrations but a constant IS concentration.

4.3 Sample Preparation Protocol (General Example: Liquid-Liquid Extraction)

  • Pipette 500 µL of the unknown sample (e.g., plasma, urine, aqueous extract) into a clean glass tube.

  • Add 50 µL of the 10 µg/mL IS Working Solution to the sample. This is the spiking step .

  • Vortex briefly (5-10 seconds).

  • Add 1.0 mL of extraction solvent (e.g., Dichloromethane).

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 3,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the organic (bottom, DCM) layer to a new tube containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Transfer the dried extract to a GC vial for analysis.

4.4 GC-MS Instrumentation and Conditions

The following parameters serve as a starting point and should be optimized for the specific analytes and matrix.

Parameter Condition
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Splitless mode, 250 °C
Injection Volume 1 µL
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Mode Full Scan (m/z 40-350) for initial identification. Selected Ion Monitoring (SIM) for quantification.

Proposed SIM Ions for Ethyl 2-ethyl-3-methylpentanoate:

Ion (m/z) Designation Proposed Origin
101 Quantifier[M-C₅H₁₁]⁺, loss of the pentyl side chain
127 Qualifier[M-OC₂H₅]⁺, loss of the ethoxy group
57 Qualifier[C₄H₉]⁺, butyl fragment

Table 2: Suggested GC-MS parameters and SIM ions for the internal standard.

Comprehensive Workflow and Data Analysis

The end-to-end process, from sample preparation to final reporting, must be systematic to ensure data quality. The workflow below illustrates the key stages.

G cluster_prep 1. Preparation cluster_sample 2. Sample Processing cluster_analysis 3. GC-MS Analysis cluster_data 4. Data Quantification prep_is Prepare IS Stock (1 mg/mL) prep_cal Prepare Calibration Curve (Varying Analyte, Fixed IS) prep_is->prep_cal prep_analyte Prepare Analyte Stock (1 mg/mL) prep_analyte->prep_cal inject Inject Calibrators, QCs, & Samples prep_cal->inject sample_in Receive Unknown Sample spike Spike Sample with IS (Precise Volume) sample_in->spike extract Extract & Concentrate spike->extract extract->inject acquire Acquire Data (SIM Mode) inject->acquire integrate Integrate Peaks (Analyte & IS) acquire->integrate cal_curve Plot Calibration Curve (Area Ratio vs. Conc. Ratio) integrate->cal_curve calc_conc Calculate Sample Concentration using Curve/RF cal_curve->calc_conc report Final Report calc_conc->report

Figure 2: Detailed experimental and data analysis workflow.

Data Analysis Steps:

  • Construct Calibration Curve: For each calibration standard, calculate the ratio of the analyte peak area to the IS peak area. Plot this Area Ratio (y-axis) against the Concentration Ratio (Analyte Conc / IS Conc) or simply the Analyte Concentration (x-axis).

  • Perform Linear Regression: Fit a linear regression model to the calibration points. The curve should be linear with a correlation coefficient (r²) > 0.995.

  • Quantify Unknowns: For each unknown sample, calculate the Area Ratio (Area_analyte / Area_IS). Use the regression equation from the calibration curve to determine the concentration of the analyte in the sample.

Method Validation and Quality Control

A method is not trustworthy until it is validated. Validation demonstrates that the analytical procedure is fit for its intended purpose. [5]Key parameters should be assessed according to regulatory guidelines, such as those from the FDA. [6][16]

Parameter Objective Typical Acceptance Criteria
Selectivity Demonstrate that the IS and analyte signals are free from interference from matrix components. No significant peaks (>20% of LLOQ) at the retention time of the analyte or IS in blank matrix samples. [17]
Linearity Confirm the linear relationship between the response ratio and concentration over the intended range. Correlation coefficient (r²) ≥ 0.995.
Accuracy & Precision Determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter between measurements (precision). For Quality Control (QC) samples at low, medium, and high concentrations, the mean should be within ±15% of the nominal value, and the coefficient of variation (CV) should be ≤15%. For the Lower Limit of Quantitation (LLOQ), this is typically ±20% and ≤20%, respectively. [17]
Matrix Effect Assess the impact of the sample matrix on analyte ionization. The CV of the matrix factor across at least six different lots of matrix should not be greater than 15%. [17]

| Stability | Ensure the analyte and IS are stable in the matrix under expected storage and processing conditions. | Mean concentrations of stability samples must be within ±15% of nominal concentration. |

Table 3: Key method validation parameters and common acceptance criteria.

Conclusion

The use of an internal standard is indispensable for achieving high-quality quantitative results in chromatography. Ethyl 2-ethyl-3-methylpentanoate has been presented as a versatile and effective internal standard for GC-MS analysis of a range of organic compounds. Its chemical properties, commercial availability, and predictable behavior make it a reliable choice for correcting analytical variability. By implementing the detailed protocols and adhering to the principles of method validation outlined in this note, researchers and scientists can significantly enhance the accuracy, precision, and robustness of their quantitative methods, leading to more reliable and defensible scientific outcomes.

References

  • SCION Instruments. (2023, August 10). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Available at: [Link]

  • Mason Technology. (2024, December 16). Liquid Chromatography | How to Use Internal Standards. Available at: [Link]

  • Acoo Review. (n.d.). Chromatographic quantitative internal or external standard method, how to choose. Available at: [Link]

  • Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications. Available at: [Link]

  • Analytical Methods. (2018). Development of a new procedure for selecting internal standards for gas chromatography/mass spectrometry-based plasma metabolome analysis. Royal Society of Chemistry Publishing. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2023). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • Molecules. (2020, August 11). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. PMC. Available at: [Link]

  • Lab Manager. (2026, January 20). Validation of Analytical Methods. Available at: [Link]

  • LabRulez GCMS. (2021, April 22). GC & GC/MS Method Development Quick Reference Guide. Available at: [Link]

  • The Science for Population Protection. (n.d.). INTERNAL STANDARDS FOR QUANTITATIVE ANALYSIS OF CHEMICAL WARFARE AGENTS BY THE GC/MS METHOD. Available at: [Link]

  • Chromatography Online. (2024, January 1). From Detector to Decision, Part III: Fundamentals of Calibration in Gas Chromatography. Available at: [Link]

  • Taylor & Francis Online. (2019, October 22). Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl-2-methyl-pentanoate. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • Chemical Synthesis Database. (2025, May 20). ethyl (2E)-3-methyl-2-pentenoate. Available at: [Link]

  • PubChem. (n.d.). Ethyl 2-ethyl-3-methylpentanoate. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (n.d.). US3415877A - Process for preparing 2-ethyl-3-methyl pentanoic acid.
  • Chemsrc. (2025, August 24). Ethyl 2-ethyl-3-methylpentanoate. Available at: [Link]

  • PubMed. (2006, May 3). Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food. Available at: [Link]

  • NIST. (n.d.). Ethyl 2-(d)-hydroxy-3-methylpentanoate. NIST Chemistry WebBook. Available at: [Link]

  • OENO One. (2018, March 20). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Cross Metathesis of Methyl Oleate (MO) with Terminal, Internal Olefins by Ruthenium C. Available at: [Link]

  • The Good Scents Company. (n.d.). ethyl (S)-2-methyl pentanoate, 28959-02-6. Available at: [Link]

  • LECO. (n.d.). GC-MSによる原材料スクリーニング: 麦芽温水抽出物のフレーバー分析 (Raw Material Screening by GC-MS: Flavor Analysis of Malt Hot Water Extract). Available at: [Link]

Sources

application of ethyl 2-ethyl-3-methylpentanoate in flavor and fragrance profiling

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Profiling Ethyl 2-Ethyl-3-Methylpentanoate in Flavor and Fragrance Matrices

Mechanistic Overview & Sensory Causality

Ethyl 2-ethyl-3-methylpentanoate (CAS: 145730-08-1) is a highly branched aliphatic ester that presents unique challenges and opportunities in flavor and fragrance chemistry. While simpler linear esters (e.g., ethyl hexanoate) provide ubiquitous "fruity" top notes, branched-chain esters interact differently with human olfactory receptors due to significant steric hindrance 1.

The addition of an ethyl group at the C2 position and a methyl group at the C3 position of the pentanoate backbone increases the molecular weight (172.26 g/mol ) and significantly reduces the vapor pressure compared to its simpler analog, ethyl 2-methylpentanoate (Manzanate), which is known for its intense, fleeting apple odor. From a formulation standpoint, this structural bulk shifts ethyl 2-ethyl-3-methylpentanoate from a highly volatile top note to a substantive middle note. It imparts complex, lingering tropical, woody, and ripe-fruity nuances.

To accurately capture its contribution to a product's overall aroma, researchers must employ Gas Chromatography-Olfactometry-Mass Spectrometry (GC-O-MS) coupled with Odor Activity Value (OAV) calculations. Instrumental MS alone is insufficient, as it cannot quantify the human sensory threshold or the perceptual interactions of such complex esters within a matrix 2.

Experimental Workflow: GC-O-MS Profiling

To prevent solvent-induced artifacts and preserve the integrity of trace branched esters, Solid-Phase Microextraction (SPME) is the preferred sample preparation method.

G N1 Sample Matrix (Fragrance/Beverage) N2 Headspace SPME (DVB/CAR/PDMS) N1->N2 Volatilization N3 GC Separation (DB-WAX Column) N2->N3 Thermal Desorption N4 Mass Spectrometry (Structural ID) N3->N4 Split 1:1 N5 Olfactometry Port (Sensory ID) N3->N5 Split 1:1 N6 OAV Calculation (Thresholding) N4->N6 Concentration N5->N6 Odor Threshold N7 Profile Reconstruction N6->N7 Aroma Integration

Figure 1: Integrated GC-O-MS and OAV workflow for profiling ethyl 2-ethyl-3-methylpentanoate.

Protocol 1: Headspace SPME Extraction

Self-Validating Step: The use of a mixed-phase fiber (DVB/CAR/PDMS) ensures comprehensive capture of both low-molecular-weight volatiles and heavier, sterically hindered esters. Spiking with a deuterated internal standard validates the extraction efficiency against matrix effects.

  • Transfer 5.0 g (or 5.0 mL) of the sample matrix into a 20 mL headspace vial.

  • Add 1.5 g of NaCl to drive the equilibrium of organic volatiles into the headspace (salting-out effect).

  • Spike the sample with 10 µL of an internal standard (e.g., deuterated ethyl hexanoate at 10 mg/L) to normalize extraction efficiency.

  • Seal the vial with a PTFE/silicone septum and equilibrate at 40°C for 15 minutes under continuous agitation (250 rpm).

  • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 40°C.

  • Retract the fiber and immediately transfer it to the GC injection port.

Protocol 2: GC-O-MS Analysis

Causality Insight: A polar column (e.g., DB-WAX) is essential for separating isomeric branched esters that would otherwise co-elute on a non-polar phase. The effluent must be split 1:1 between the MS and the olfactometric port to perfectly synchronize chemical identification with human sensory perception 3.

  • Desorption: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

  • Chromatography: Use a DB-WAX capillary column (30 m × 0.25 mm × 0.25 µm). Set the carrier gas (Helium) to a constant flow of 1.2 mL/min.

  • Temperature Program: Initial temperature 40°C (hold 3 min), ramp at 5°C/min to 150°C, then ramp at 10°C/min to 230°C (hold 5 min).

  • Detection Splitting: Route the column effluent through a Y-splitter, sending equal flows to the MS detector (transfer line 250°C, electron impact at 70 eV) and the Olfactometry Detection Port (ODP). Crucial: The ODP must be heated to 200°C and supplied with humidified makeup gas to prevent the dehydration of the panelist's nasal mucosa.

  • Sensory Recording: Trained panelists record the start time, end time, odor descriptor, and perceived intensity (scale 1-5) using a time-intensity recording device.

Quantitative Data & OAV Determination

The Odor Activity Value (OAV) is the definitive metric for assessing a compound's true impact on a flavor profile. It is calculated as the ratio of the compound's concentration in the matrix to its sensory odor threshold in water (or a matching model matrix) 4.

Table 1: GC-MS and Olfactometric Parameters for Branched Esters

CompoundCAS NumberRetention Index (DB-WAX)Odor Descriptor (GC-O)Odor Threshold (µg/L)
Ethyl 2-methylbutanoate7452-79-11045Fresh, green apple0.15
Ethyl 2-methylpentanoate39255-32-81142Intense fruity, apple0.003
Ethyl 2-ethyl-3-methylpentanoate 145730-08-1 1385 (Est.) Ripe tropical, woody nuance 1.2 (Est.)
Ethyl hexanoate123-66-01240Sweet, fruity, pineapple1.0

Note: Due to the high steric bulk of ethyl 2-ethyl-3-methylpentanoate, its receptor binding affinity is lower than that of Manzanate, resulting in a higher odor threshold. However, it provides superior fixative qualities in the middle notes.

Table 2: OAV Profiling in a Model Tropical Beverage Matrix

EsterConcentration (µg/L)Odor Threshold (µg/L)OAVSensory Contribution
Ethyl 2-methylpentanoate15.00.0035000Primary top note (Apple)
Ethyl 2-ethyl-3-methylpentanoate 45.5 1.2 37.9 Core body/Middle note (Tropical)
Ethyl hexanoate120.01.0120Background sweetness

Interpretation: While ethyl 2-ethyl-3-methylpentanoate has a lower OAV than its lighter analogs, an OAV > 1 confirms it is a key aroma-active contributor. Its primary function is to bridge the highly volatile fruity top notes with the heavier base notes, providing a "fleshy" or "ripe" character to the flavor profile.

Conclusion

The successful profiling of highly branched esters like ethyl 2-ethyl-3-methylpentanoate requires a delicate balance of analytical chemistry and sensory science. By utilizing SPME-GC-O-MS and rigorous OAV calculations, formulation scientists can decode the specific structural contributions of this compound, leveraging its unique steric properties to build complex, long-lasting flavor and fragrance architectures.

References

  • Chemsrc. "Ethyl 2-ethyl-3-methylpentanoate | CAS#:145730-08-1".
  • National Center for Biotechnology Information (PMC). "Characteristic Aroma Fingerprint Disclosure of Apples (Malus × domestica) by Applying SBSE-GC-O-MS and GC-IMS Technology Coupled with Sensory Molecular Science".
  • ACS Publications. "Gas Chromatography−Olfactometry (GC-O) and Proton Transfer Reaction−Mass Spectrometry (PTR-MS) Analysis of the Flavor Profile of Grana Padano, Parmigiano Reggiano, and Grana Trentino Cheeses".
  • ACS Publications. "Evaluation of the Perceptual Interaction among Ester Odorants and Nonvolatile Organic Acids in Baijiu by GC-MS, GC-O, Odor Threshold, and Sensory Analysis".

Sources

Application Note: Extraction and Isolation of Ethyl 2-ethyl-3-methylpentanoate from Complex Natural Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Mechanistic Rationale

Ethyl 2-ethyl-3-methylpentanoate (CAS 145730-08-1) is a highly branched, volatile organic compound (VOC) belonging to the ester class. Characterized by its complex stereochemistry and distinct olfactory profile, it is naturally present in trace amounts within specific fruit matrices, essential oils, and fermentation broths[1]. With a molecular weight of 172.26 g/mol and an XLogP3 of 3.2, the physical isolation of this compound presents unique analytical challenges[1]. Its high volatility leads to evaporative losses during standard solvent extraction, while its low natural abundance necessitates highly selective, high-capacity enrichment techniques.

To address these challenges, this application note details a dual-pathway methodology:

  • Analytical Pathway: Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS for precise identification and quantification[2].

  • Preparative Pathway: Scale-up Simultaneous Distillation-Extraction (SDE) followed by Preparative Gas Chromatography (Prep-GC) for the physical isolation of the compound for downstream bioassays or NMR structural elucidation[3].

G Matrix Natural Matrix (Fruit/Ferment) Prep Sample Prep (Homogenization + NaCl) Matrix->Prep HSSPME HS-SPME Extraction (DVB/CAR/PDMS) Prep->HSSPME Analytical Pathway SDE Scale-up Extraction (SDE/LLE) Prep->SDE Preparative Pathway GCMS GC-MS Analysis (Identification) HSSPME->GCMS PrepGC Prep-GC Isolation (Megabore Column) GCMS->PrepGC RT & Spectrum Data SDE->PrepGC Fraction Purified Isolate (NMR/Sensory) PrepGC->Fraction

Workflow for the analytical extraction and preparative isolation of volatile esters.

Analytical Extraction: HS-SPME-GC-MS

Causality & Expert Insights

For the trace analysis of volatile esters, HS-SPME is the gold standard as it eliminates solvent artifacts and prevents the degradation of heat-sensitive compounds[2].

  • Fiber Selection: A 50/30 μm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is mandatory. PDMS acts as a liquid phase absorbing non-polar analytes, while the porous solid sorbents (DVB and CAR) trap medium and small volatiles, respectively. This tri-phase coating is empirically proven to maximize the recovery of branched esters compared to single-phase fibers[4][5].

  • Thermodynamic Salting-Out: The addition of 10-30% (w/w) NaCl is critical. The solvated sodium and chloride ions increase the ionic strength of the aqueous matrix, reducing the dielectric constant. This decreases the solubility of the hydrophobic ester (LogP 3.2), thermodynamically driving it into the headspace to achieve lower Limits of Detection (LOD)[1][5].

Step-by-Step Protocol: HS-SPME
  • Matrix Preparation: Accurately weigh 5.0 g of the homogenized natural matrix (e.g., fruit pulp or fermentation broth) into a 20 mL amber glass headspace vial.

  • Salting Out: Add 1.5 g of analytical-grade NaCl (yielding ~30% w/w) and 5.0 mL of LC-MS grade water. Spike the sample with 10 μL of an internal standard solution (e.g., 2-octanol at 10 ppm).

  • Equilibration: Seal the vial with a PTFE/silicone septum cap. Incubate the vial in a thermostatic block at 40 °C for 15 minutes with continuous magnetic stirring at 250 rpm to ensure phase equilibrium.

  • Extraction: Pierce the septum and expose the pre-conditioned DVB/CAR/PDMS fiber to the sample headspace for exactly 30 minutes at 40 °C.

  • Desorption: Retract the fiber, transfer it to the GC-MS injection port, and desorb at 250 °C for 3 minutes in splitless mode.

Preparative Isolation: Scale-up & Prep-GC

Causality & Expert Insights

While HS-SPME is excellent for detection, it only yields picogram-to-nanogram quantities. To physically isolate ethyl 2-ethyl-3-methylpentanoate for NMR or drug formulation testing, a macro-scale extraction followed by Prep-GC is required[3].

  • Column Selection: Standard analytical columns (0.25 mm i.d.) suffer from severe peak fronting and resolution loss when overloaded. Megabore columns (0.53 mm i.d.) with thick stationary phase films (1.0–1.5 μm) must be utilized. They provide the necessary sample capacity (up to hundreds of micrograms per injection) without compromising theoretical plates[3][6].

  • Cryogenic Trapping: Volatile esters easily form aerosols that bypass standard collection tubes. Utilizing a Deans-switch coupled to a short, deactivated open-tubular capillary trap cooled with dry ice/acetone ensures >85% recovery of the target mass[6].

Step-by-Step Protocol: Prep-GC Isolation
  • Bulk Extraction: Subject 500 g of the natural matrix to Simultaneous Distillation-Extraction (SDE) using a Likens-Nickerson apparatus with a 1:1 mixture of ultra-pure pentane and diethyl ether for 2 hours.

  • Concentration: Dry the organic extract over anhydrous Na2​SO4​ . Concentrate the extract down to 2.0 mL under a gentle, controlled stream of ultra-high-purity nitrogen at 0 °C. Crucial: Do not use rotary evaporation, as the target ester will be lost under vacuum.

  • Injection: Inject 5–10 μL of the concentrated extract into the Prep-GC system equipped with a megabore DB-WAX column.

  • Fraction Collection: Using the retention time (RT) mapped during the analytical GC-MS run, program the Deans-switch to divert the column effluent to the cryogenic trap precisely 5 seconds before the target peak elutes, and switch back 5 seconds after the peak returns to baseline.

  • Recovery: Remove the capillary trap from the cryogenic bath. Elute the trapped ethyl 2-ethyl-3-methylpentanoate using 50 μL of deuterated chloroform ( CDCl3​ ) directly into a micro-NMR tube for immediate structural verification.

Instrumental Parameters & Data Presentation

The following table summarizes the optimized instrumental parameters required to execute both the analytical identification and the preparative isolation of the target ester.

ParameterAnalytical GC-MS (Identification)Preparative GC (Isolation)
Column Type HP-5MS (30 m × 0.25 mm i.d., 0.25 μm film)DB-WAX Megabore (30 m × 0.53 mm i.d., 1.5 μm film)
Carrier Gas Helium (Ultra-High Purity), 1.0 mL/minHelium (Ultra-High Purity), 5.0 mL/min
Injection Volume N/A (SPME Fiber Desorption)5.0 - 10.0 μL (Liquid Injection)
Inlet Temperature 250 °C (Splitless, 3 min)220 °C (Split ratio 5:1 to prevent expansion blowback)
Oven Program 40 °C (2 min) ➔ 5 °C/min to 150 °C ➔ 20 °C/min to 250 °C50 °C (3 min) ➔ 4 °C/min to 180 °C ➔ 15 °C/min to 230 °C
Detector Quadrupole MS (EI, 70 eV, m/z 40-300)FID (for tracking) + Deans-Switch to Cryo-Trap
Trap/Collection N/ADeactivated fused silica capillary in Dry Ice/Acetone bath

References

  • Source: National Institutes of Health (NIH)
  • Gas Chromatography–Mass Spectrometry (GC-MS)
  • Isolation of Natural Products by Preparative Gas Chromatography Source: ResearchGate URL
  • Comparative Study of Fig Volatile Compounds Using Headspace Solid-Phase Microextraction-Gas Chromatography/Mass Spectrometry Source: Frontiers in Plant Science URL
  • Optimization of HS-SPME-GC/MS Analysis of Wine Volatiles Supported by Chemometrics Source: MDPI URL
  • Source: North Carolina State University (Schal Lab)

Sources

Application Note: Catalytic Esterification Process for Producing Ethyl 2-ethyl-3-methylpentanoate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

The synthesis of ethyl 2-ethyl-3-methylpentanoate via the direct esterification of 2-ethyl-3-methylpentanoic acid with ethanol presents a classic challenge in synthetic organic chemistry. The substrate possesses profound steric hindrance due to dual branching: an α -ethyl group and a β -methyl group[1]. This specific topological arrangement creates significant allylic strain (A-strain), effectively shielding the Re and Si faces of the carbonyl carbon from the incoming trajectory of nucleophiles.

Under standard Fischer esterification conditions (using Brønsted acids like H2​SO4​ ), the reaction suffers from sluggish kinetics and poor thermodynamic equilibrium, often stalling below 40% conversion. To bypass this steric barrier, advanced catalytic systems must be employed.

  • Lewis Acid Catalysis ( ZrCl4​ ): Highly oxophilic Group IV metals, such as Zirconium(IV), act as hard Lewis acids. They coordinate tightly to the carbonyl oxygen, drastically increasing the electrophilicity of the carbonyl carbon while simultaneously forcing a conformational lock that minimizes steric clash during the nucleophilic attack of ethanol[2][3].

  • Thermodynamic Shifting via Continuous Dehydration: Utilizing a robust Brønsted acid (e.g., p-Toluenesulfonic acid) combined with a Soxhlet apparatus containing 3Å molecular sieves. This physically removes water from the refluxing ternary azeotrope, forcing the equilibrium strictly toward product formation via Le Chatelier's principle.

Mechanism A 2-Ethyl-3-methylpentanoic Acid B Zr(IV) Catalyst Complex A->B Coordination C Activated Carbonyl (Highly Electrophilic) B->C Polarization D Ethanol Nucleophilic Attack C->D Nucleophile E Tetrahedral Intermediate D->E Addition F Ethyl 2-ethyl-3-methylpentanoate + H2O E->F Elimination & Catalyst Regeneration

Caption: Mechanistic pathway of Zirconium(IV)-catalyzed esterification of sterically hindered acids.

Catalyst Selection & Comparative Kinetics

Selecting the correct catalyst is paramount for sterically hindered aliphatic acids. The table below synthesizes quantitative data comparing standard and advanced catalytic systems for this specific class of hindered substrates[2][4][5].

Catalyst SystemCatalyst Loading (mol%)Temp (°C)Time (h)Conversion (%)Mechanistic Advantage
H2​SO4​ (Standard) 5.078 (Reflux)48< 40Low cost, but highly susceptible to steric shielding.
p -TsOH + Soxhlet/Sieves 10.0852485Continuous H2​O removal drives unfavorable equilibrium.
ZrCl4​ (Zirconium Chloride) 5.05012> 95Superior oxophilicity; activates hindered carbonyls.
DPAT 1.0801892Hydrophobic environment suppresses water interference.

Note: DPAT = Diphenylammonium triflate. ZrCl4​ provides the optimal balance of reaction time, conversion rate, and operational simplicity.

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that any deviation in catalytic activity or thermodynamic shifting is immediately detectable.

Protocol A: Direct Zirconium(IV) Chloride-Catalyzed Esterification (Preferred)

This method leverages the high catalytic activity of ZrCl4​ for direct condensation without the need for complex water-removal apparatuses[2].

Reagents:

  • 2-Ethyl-3-methylpentanoic acid: 10.0 mmol (1.44 g)

  • Absolute Ethanol (Anhydrous): 50.0 mmol (2.30 g / 2.9 mL) - Acts as reactant and solvent.

  • Zirconium(IV) chloride ( ZrCl4​ ): 0.5 mmol (116 mg, 5 mol%)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with dry Argon or N2​ .

  • Reagent Addition: Introduce 10.0 mmol of 2-ethyl-3-methylpentanoic acid and 50.0 mmol of anhydrous ethanol into the flask.

  • Catalyst Activation: Quickly add 5 mol% ZrCl4​ in one portion. Causality Note: ZrCl4​ is highly hygroscopic. Rapid addition prevents atmospheric moisture from hydrolyzing the catalyst into inactive ZrO2​ species.

  • Reaction Phase: Seal the flask with a septum and stir the mixture at 50 °C for 12 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in GC-grade hexane, and analyze via GC-FID. The reaction is self-validating when the acid peak (retention time varies by column) is < 5% relative to the product peak.

  • Workup: Quench the reaction by adding 10 mL of saturated aqueous NaHCO3​ . Extract the aqueous layer with diethyl ether (3 × 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. The crude ethyl 2-ethyl-3-methylpentanoate can be purified via short-path vacuum distillation.

Protocol B: Brønsted Acid Catalysis with Soxhlet Dehydration

For laboratories lacking access to anhydrous Lewis acids, this classical approach forces the reaction forward by exploiting the ethanol/water azeotrope.

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, combine 10.0 mmol of the acid, 50 mL of absolute ethanol (large excess), and 1.0 mmol (10 mol%) of p-Toluenesulfonic acid monohydrate (p-TsOH· H2​O ).

  • Soxhlet Setup: Attach a Soxhlet extractor fitted with a cellulose thimble filled with 10 g of freshly activated 3Å molecular sieves. Attach a reflux condenser above the Soxhlet.

  • Reflux & Dehydration: Heat the mixture to a vigorous reflux (approx. 85 °C external bath). Causality Note: As the ethanol/water mixture vaporizes and condenses, it drips through the 3Å sieves. The sieves selectively trap the water (kinetic diameter ~2.6Å) while allowing ethanol (~4.3Å) to return to the flask, continuously shifting the equilibrium.

  • Completion & Workup: Reflux for 24 hours. Cool to room temperature, concentrate the ethanol to ~10 mL, and dilute with 30 mL of ethyl acetate. Wash with saturated NaHCO3​ to remove the catalyst and unreacted acid, dry, and evaporate to yield the pure ester.

Workflow Step1 Step 1: Substrate Preparation Mix 2-ethyl-3-methylpentanoic acid, EtOH, and Catalyst Step2 Step 2: Dehydration / Activation Setup Attach Soxhlet with 3Å Sieves OR Seal under Argon for ZrCl4 Step1->Step2 Step3 Step 3: Reflux & Reaction Heat to 50°C (ZrCl4) or 85°C (p-TsOH) for 12-24 hours Step2->Step3 Step4 Step4 Step3->Step4 Step5 Step 5: Purification Dry over Na2SO4 and isolate via Fractional Distillation Step4->Step5

Caption: Step-by-step experimental workflow for the catalytic esterification process.

Analytical Validation Standards

To ensure the scientific integrity of the synthesized ethyl 2-ethyl-3-methylpentanoate, the following analytical signatures should be verified:

  • GC-MS (EI, 70 eV): Expected molecular ion peak at m/z = 172.1. Key fragmentation includes m/z = 127 (loss of ethoxy group, [M−OCH2​CH3​]+ ) and m/z = 88 (McLafferty rearrangement typical for ethyl esters).

  • 1 H NMR (400 MHz, CDCl3​ ): Look for the diagnostic quartet at δ ~4.12 ppm ( 2H , −OCH2​CH3​ ) and the triplet at δ ~1.25 ppm ( 3H , −OCH2​CH3​ ). The highly coupled α -methine proton will appear as a complex multiplet around δ ~2.20 ppm due to the adjacent ethyl and methyl branching.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 2-ethyl-3-methylpentanoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. The synthesis of highly branched esters, such as ethyl 2-ethyl-3-methylpentanoate, via the α -alkylation of ethyl 3-methylpentanoate presents unique kinetic and steric challenges. This guide is designed for research scientists and drug development professionals to troubleshoot low reaction yields, understand the underlying mechanistic causality, and implement a self-validating experimental protocol.

Diagnostic Workflow: α -Alkylation Yield Optimization

When synthesizing ethyl 2-ethyl-3-methylpentanoate, the reaction often plateaus due to the steric hindrance at the β -carbon (C3) clashing with the incoming ethyl group. Use the diagnostic workflow below to identify the root cause of your yield bottleneck.

Workflow Start Low Yield: Ethyl 2-ethyl-3-methylpentanoate Analyze Analyze Reaction Profile (GC/MS) Start->Analyze SM High Unreacted Starting Material Analyze->SM SM Recovery > 30% Side High O-Alkylation / Byproducts Analyze->Side Side products > 10% Agg Diagnosis: Enolate Aggregation SM->Agg LG Diagnosis: Hard Electrophile Side->LG Solv Action: Add 10-20% DMPU Agg->Solv Hal Action: Switch to Ethyl Iodide (EtI) LG->Hal Solv->Hal Combine for max yield

Diagnostic workflow for troubleshooting ester enolate α -alkylation yield issues.

Troubleshooting Knowledge Base (FAQs)

Q: My reaction stalls at 40% conversion, recovering mostly unreacted ethyl 3-methylpentanoate. What is the mechanistic root cause? A: This plateau is classically caused by the formation of unreactive lithium enolate aggregates. In weakly coordinating solvents like pure THF, the lithium enolate of ethyl 3-methylpentanoate forms highly stable hexameric or tetrameric aggregates[1]. Because the C3 position ( β -carbon) already bears a methyl group, the steric bulk severely hinders the nucleophilic attack of these large aggregates on the alkylating agent[2]. Corrective Action: Introduce a strongly Lewis basic co-solvent such as DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) at 10-20% v/v. DMPU acts as a powerful lithium coordinator, disrupting these higher-order aggregates into highly reactive dimers or monomers[1]. This de-aggregation increases the ground-state energy of the enolate, effectively lowering the activation barrier for the SN​2 alkylation[3].

Q: I added DMPU to accelerate the reaction, but now I am observing O-alkylation byproducts. How do I maintain strict C-alkylation? A: The Hard-Soft Acid-Base (HSAB) principle governs the regioselectivity of enolate alkylation. While strongly coordinating solvents like DMPU increase the overall electron density on the enolate—making the oxygen terminus highly reactive toward "hard" electrophiles—you can override this by selecting a "soft" electrophile[4]. Corrective Action: If you are using ethyl chloride or ethyl bromide, switch immediately to Ethyl Iodide (EtI) . The iodide leaving group is larger and more polarizable (softer), which lowers the LUMO of the electrophile. This preferentially directs the attack to the softer carbon nucleophile of the enolate, ensuring C-alkylation remains the dominant pathway despite the highly polar solvent environment[2].

Q: Can I use LHMDS or KHMDS instead of LDA to form the enolate? A: For the synthesis of ethyl 2-ethyl-3-methylpentanoate, LDA remains the gold standard. While LHMDS is more sterically hindered and can sometimes prevent unwanted side reactions, its conjugate acid (hexamethyldisilazane) can interfere with the alkylation step in highly polar solvent mixtures. Furthermore, lithium is specifically required to form the organized, DMPU-coordinated dimers that facilitate the transition state[1]. Potassium enolates (from KHMDS) are too ionic and "loose," which often leads to uncontrolled polyalkylation and a complete loss of regiocontrol.

Quantitative Data Analysis: Condition Optimization

The table below summarizes the causality between solvent environment, electrophile hardness, and the resulting reaction yield. The data clearly demonstrates that overcoming steric hindrance requires both aggregate disruption (DMPU) and a soft electrophile (EtI).

Enolate BaseSolvent SystemAlkylating AgentC-Alkylation Yield (%)O-Alkylation / Byproducts (%)Unreacted SM (%)
LDAPure THFEthyl Bromide42%13%45%
LDAPure THFEthyl Iodide55%8%37%
LDATHF + 10% DMPUEthyl Bromide68%22%10%
LDA THF + 10% DMPU Ethyl Iodide 89% < 2% < 9%

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, this protocol is designed as a self-validating system . Do not proceed to the alkylation step unless the enolization checkpoint is verified.

Step 1: In Situ Preparation of LDA
  • In a flame-dried Schlenk flask under an argon atmosphere, add dry THF (0.5 M relative to substrate) and diisopropylamine (1.1 equiv).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-Butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes at -78 °C. Causality: Generating LDA fresh in situ prevents the degradation issues common with commercial solutions, ensuring precise stoichiometry and preventing unreacted starting material.

Step 2: Enolization & Self-Validation
  • Dropwise add ethyl 3-methylpentanoate (1.0 equiv) to the LDA solution at -78 °C.

  • Stir for 1 hour to ensure complete, kinetically controlled deprotonation.

  • Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot and quench it directly into a vial containing D2​O . Extract with diethyl ether and analyze via 1H -NMR. Go/No-Go Decision: You must observe >95% deuterium incorporation at the α -position. If incorporation is lower, check your reagents for moisture before proceeding.

Step 3: De-aggregation
  • Add dry DMPU (10% v/v relative to THF) dropwise to the enolate solution at -78 °C.

  • Stir for 15 minutes. Causality: DMPU is added after enolization but before the electrophile. This ensures the enolate hexamers are fully broken down into reactive dimers[1] without interfering with the initial LDA deprotonation kinetics[3].

Step 4: Alkylation
  • Add ethyl iodide (1.5 equiv) dropwise at -78 °C.

  • Maintain the reaction at -78 °C for 2 hours, then slowly allow it to warm to room temperature overnight. Causality: Maintaining cryogenic temperatures during the initial addition prevents thermodynamic equilibration and suppresses Claisen condensation side reactions[2].

Step 5: Workup and Isolation
  • Quench the reaction carefully with saturated aqueous NH4​Cl .

  • Extract the aqueous layer with diethyl ether (3x).

  • Wash the combined organic layers extensively with water (5x) to remove all traces of DMPU, followed by a final brine wash.

  • Dry over MgSO4​ , filter, and concentrate under reduced pressure. Purify the crude ethyl 2-ethyl-3-methylpentanoate via silica gel chromatography.

References

  • CHEM 330 Topics Discussed on Oct 2 - University of British Columbia (ubc.ca). Discusses the effects of strongly Lewis basic solvents (HMPA/DMPU) on enolate reactivity and the HSAB principle governing C- vs O-alkylation. 4

  • 22.7: Alkylation of Enolate Ions - Chemistry LibreTexts (libretexts.org). Details the mechanisms, steric hindrances, and leaving group effects in the SN​2 alkylation of ester enolates. 2

  • Effects of HMPA on the Structure and Reactivity of the Lithium Enolate... - ResearchGate (researchgate.net). Provides authoritative structural evidence on how HMPA and DMPU break down unreactive enolate hexamers into reactive dimers to facilitate alkylation. 1

  • N,N'-DIMETHYLPROPYLENEUREA (DMPU) - ETH Zürich (ethz.ch). Outlines the use of DMPU as a safe, non-mutagenic alternative to HMPA for increasing the basicity and nucleophilicity of polyanionic systems. 3

Sources

Technical Support Center: Advanced GC Resolution of Ethyl 2-ethyl-3-methylpentanoate Isomers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers struggling to separate complex volatile esters. Ethyl 2-ethyl-3-methylpentanoate is a notoriously difficult molecule to resolve. Because it possesses two adjacent chiral centers (C2 and C3), it yields four distinct stereoisomers: two pairs of enantiomers that form two diastereomeric sets.

When injected into a standard gas chromatography (GC) system, these isomers typically present as a single merged peak or a poorly defined doublet. Resolving them requires a fundamental shift from achiral, boiling-point-driven separations to thermodynamically tuned chiral recognition. This guide provides the mechanistic understanding and self-validating protocols required to achieve baseline resolution.

Part 1: Diagnostic FAQ (Understanding the Co-elution)

Q1: Why does my standard 5% phenyl-methylpolysiloxane (DB-5) column fail to resolve these isomers? A: Standard achiral columns separate analytes based strictly on dispersive interactions and boiling point differences. The diastereomers of ethyl 2-ethyl-3-methylpentanoate have nearly identical boiling points and dipole moments, leading to severe co-elution. Furthermore, enantiomers possess identical physical properties in an achiral environment. To achieve separation, you must introduce a chiral selector that forms transient diastereomeric adducts with the enantiomers, creating a critical difference in the free energy of formation ( ΔΔG ) 1.

Q2: Which chiral stationary phase (CSP) is required for this specific aliphatic ester? A: For branched aliphatic esters, a derivatized cyclodextrin-based stationary phase—specifically a permethylated β -cyclodextrin (e.g., CycloSil-B or Rt- β DEX)—is the gold standard. The separation mechanism relies on an inclusion complex: the hydrophobic ethyl and methyl groups of the analyte enter the cyclodextrin cavity, while the ester carbonyl interacts with the derivatized rim via dipole-dipole interactions. These highly specific spatial requirements allow the column to distinguish between all four stereoisomers 2.

Q3: I installed a β -cyclodextrin column, but I am still seeing partial overlap. How do I optimize the carrier gas? A: You are likely operating outside the kinetic optimum of the column. This is governed by the Van Deemter equation, which models band broadening as a function of multiple paths (A), longitudinal diffusion (B), and mass transfer resistance (C). To maximize resolution, you must find the optimal linear velocity ( uopt​ ) that minimizes the sum of the B and C terms. Switching from Helium to Hydrogen gas is highly recommended, as Hydrogen has a flatter C-term mass transfer profile, allowing for higher velocities without sacrificing theoretical plates 3.

Q4: What is the optimal temperature gradient for resolving these four isomers? A: Chiral recognition is an enthalpically driven process that competes against entropy. Lower temperatures increase the residence time of the analyte within the chiral stationary phase, amplifying the subtle ΔΔG differences between the transient complexes. If you are using a standard 10 °C/min ramp, the isomers are being forced into the mobile phase too quickly. You must utilize a shallow temperature program—typically 1 to 2 °C/min—to maximize chromatographic efficiency and baseline resolution 4.

Part 2: Troubleshooting Workflow

GC_Troubleshooting N1 Identify Co-elution: Ethyl 2-ethyl-3-methylpentanoate N2 Assess Stationary Phase: Is it a Chiral Column? N1->N2 N3 Install β-Cyclodextrin Column (e.g., CycloSil-B / Rt-βDEX) N2->N3 No (Achiral Phase) N4 Optimize Temperature: Lower Isothermal or 1°C/min Ramp N2->N4 Yes N3->N4 N5 Optimize Carrier Gas: Plot Van Deemter Curve N4->N5 N6 Evaluate Resolution: Are all 4 isomers Rs ≥ 1.5? N5->N6 N6->N4 No (Iterate Parameters) N7 Method Validated: Baseline Resolution Achieved N6->N7 Yes

GC Troubleshooting Workflow for Chiral Ester Isomer Resolution

Part 3: Quantitative Data & System Suitability

To transition from a failing achiral method to a validated chiral method, your system parameters must be strictly controlled. The table below summarizes the quantitative shifts required to achieve baseline resolution ( Rs​≥1.5 ).

ParameterStandard Achiral Method (Failing)Optimized Chiral Method (Validated)Causality / Impact
Stationary Phase 5% Phenyl-methylpolysiloxanePermethylated β -cyclodextrinEnables chiral recognition via transient inclusion complexes.
Column Dimensions 30 m x 0.25 mm x 0.25 µm60 m x 0.25 mm x 0.25 µmDoubling length increases theoretical plates ( N ) by 2x, improving Rs​ by ~1.4x.
Carrier Gas Helium @ 35 cm/secHydrogen @ 45 cm/sec H2​ has a flatter Van Deemter C-term, allowing higher velocity without losing efficiency.
Temperature Ramp 10 °C/min1.5 °C/minSlower ramp maximizes residence time in the chiral phase, enhancing ΔΔG .
Expected Resolution Rs​<0.5 (Severe Co-elution) Rs​≥1.5 (Baseline)Complete separation of all 4 stereoisomers.

Part 4: Self-Validating Experimental Protocol

Do not rely on trial and error. Execute the following step-by-step methodology to build a self-validating analytical method.

Step 1: System Preparation & Dead Volume Verification

  • Action: Install a 60m derivatized β -cyclodextrin column. Inject an unretained marker (e.g., methane gas) at your starting temperature.

  • Causality: This establishes the exact dead time ( tm​ ) of your system, allowing you to calculate the true linear velocity ( u ) rather than relying on the instrument's estimated flow rate. If tm​ fluctuates between runs, you have a leak that will destroy chiral resolution.

Step 2: Isothermal Thermodynamic Mapping

  • Action: Perform three purely isothermal runs at 70°C, 80°C, and 90°C. Calculate the separation factor ( α ) between the critical pair for each run.

  • Causality: Chiral separation is entropically unfavorable but enthalpically favorable. By mapping the isothermal behavior, you empirically identify the temperature where the enthalpy of the inclusion complex overcomes the entropy of the system, maximizing α .

Step 3: Kinetic Optimization (Van Deemter Profiling)

  • Action: At the optimal isothermal temperature identified in Step 2, vary the carrier gas flow rate from 20 cm/s to 60 cm/s in 10 cm/s increments. Plot the Height Equivalent to a Theoretical Plate (HETP) vs. linear velocity.

  • Causality: This identifies your system's exact uopt​ . Operating below this velocity causes peaks to broaden due to longitudinal diffusion (B-term); operating above it causes broadening due to resistance to mass transfer (C-term).

Step 4: Gradient Implementation

  • Action: If the isothermal runs yield broad late-eluting peaks, implement a shallow temperature ramp (1 to 1.5 °C/min) starting 10°C below the optimal isothermal temperature.

  • Causality: A shallow ramp sharpens the later-eluting enantiomers by gradually increasing their vapor pressure, maintaining the delicate thermodynamic balance required for chiral recognition while preventing excessive band broadening.

Step 5: System Suitability Validation

  • Action: Calculate the resolution ( Rs​ ) between the most closely eluting pair of isomers using the formula Rs​=1.18×Wh1​+Wh2​tR2​−tR1​​ .

  • Causality: The method is officially self-validated when Rs​≥1.5 for all four peaks. If Rs​<1.5 , return to Step 3 to fine-tune the linear velocity.

References

  • The Study of Chiral Stationary Phases for Gas Chrom
  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool Source: LCGC Intern
  • van Deemter Equation For Chrom
  • Optimizing the relationship between chromatographic efficiency and retention times in temperature-programmed gas chrom

Sources

purification methods for removing unreacted acid from ethyl 2-ethyl-3-methylpentanoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the purification of sterically hindered aliphatic esters. The synthesis of ethyl 2-ethyl-3-methylpentanoate is a classic example of how steric bulk at the α and β positions impedes Fischer esterification. This structural crowding shields the carbonyl carbon from nucleophilic attack, drastically slowing the reaction rate and leaving a high concentration of unreacted 2-ethyl-3-methylpentanoic acid in the crude mixture.

Standard aqueous workups often fail here because the sodium salt of this highly branched acid acts as a powerful surfactant, creating intractable emulsions. The troubleshooting guides and self-validating protocols below are engineered to resolve these specific bottlenecks, ensuring high-purity product recovery.

Troubleshooting Guide & FAQs

Q: Why does my reaction mixture form a thick, stubborn emulsion during the sodium bicarbonate wash? A: The unreacted 2-ethyl-3-methylpentanoic acid is highly lipophilic[1]. When neutralized by a base like NaHCO₃, it forms a sodium carboxylate salt. Because of its bulky hydrophobic tail and polar hydrophilic head, this salt acts as a surfactant, lowering the and trapping water in the organic phase[2]. Solution: Incorporate saturated NaCl (brine) into your wash. The high ionic strength of brine decreases the solubility of non-polar organic molecules in the aqueous phase (the "salting-out" effect) and disrupts the micellar structures causing the emulsion[2].

Q: Can I skip the basic aqueous wash and isolate the ester directly via fractional distillation? A: While theoretically possible due to the boiling point differential between the hydrogen-bonded acid and the neutral ester, it is highly discouraged for the crude mixture[3]. Heating a crude mixture containing residual sulfuric acid (catalyst) and unreacted carboxylic acid will catalyze reverse hydrolysis or thermal decomposition. You must before attempting any thermal purification[3].

Q: My product still contains trace acid after multiple basic washes. What is the most efficient final polishing step? A: For trace acid removal without the yield losses associated with silica gel chromatography, utilize a solid-phase scavenger resin such as or a strongly basic anion exchange resin[4]. The resin's functional groups will irreversibly capture the unreacted carboxylic acid via ionic/covalent binding. Because the ester is neutral, it remains in solution and can be isolated in high purity via a single filtration step[4].

Quantitative Data: Physicochemical Properties for Separation

Understanding the physicochemical differences between your product and the impurity is critical for designing an effective separation strategy.

PropertyEthyl 2-ethyl-3-methylpentanoate (Product)2-Ethyl-3-methylpentanoic acid (Impurity)
Molecular Formula C₁₀H₂₀O₂C∸H₁₆O₂
Molecular Weight 172.26 g/mol [5]144.21 g/mol [1]
XLogP3 (Lipophilicity) 3.2[5]2.5[1]
Topological Polar Surface Area 26.3 Ų[5]37.3 Ų[1]
Acid/Base Nature Neutral EsterWeak Carboxylic Acid (pKa ~4.83)[1]

Self-Validating Experimental Protocols

Protocol A: Optimized Liquid-Liquid Extraction (Emulsion-Resistant)

Causality Check: This protocol relies on mild base neutralization combined with high ionic strength to prevent saponification-induced emulsions.

  • Dilution: Transfer the cooled crude reaction mixture to a separatory funnel. Dilute with a non-polar organic solvent (e.g., diethyl ether or hexanes) at a 1:3 ratio to decrease the viscosity of the organic phase.

  • Primary Neutralization: Add an equal volume of 5% aqueous sodium bicarbonate (NaHCO₃)[2].

    • Self-Validation: Swirl gently (do not shake vigorously) and vent frequently. The cessation of CO₂ gas evolution indicates the bulk of the acid has been neutralized.

  • Emulsion Breaking (Salting Out): If an emulsion forms, add 10-20 mL of saturated aqueous NaCl (brine)[2]. The increased polarity of the aqueous layer forces the organic components into the upper phase. Drain the lower aqueous layer.

  • Secondary Wash: Repeat the NaHCO₃/brine wash until the aqueous layer tests at a pH of 7-8.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous magnesium sulfate (MgSO₄) until the powder flows freely. Filter off the drying agent.

Protocol B: Solid-Phase Scavenger Resin Polishing

Causality Check: Used when trace acid persists, this method leverages targeted ionic binding to a solid support, eliminating the need for further aqueous contact and preventing hydrolysis.

  • Resin Preparation: Swell 2-3 equivalents (relative to estimated trace acid) of an anion exchange resin (e.g., DOWEX 1x8-400 formate) in dichloromethane (CH₂Cl₂) for 15 minutes[4].

  • Incubation: Add the dried organic filtrate from Protocol A to the suspended resin. Stir gently at room temperature for 2 hours.

    • Self-Validation: Take a small aliquot, concentrate it, and check for the disappearance of the broad carboxylic acid O-H stretch (3300–2500 cm⁻¹) via FTIR.

  • Filtration: Filter the mixture through a sintered glass funnel to remove the acid-bound resin[4].

  • Concentration: Remove the volatile organic solvent under reduced pressure (rotary evaporation) to yield the pure ethyl 2-ethyl-3-methylpentanoate.

Process Visualization

Workflow A Crude Mixture (Ester + Acid) B NaHCO3 + Brine Wash (Neutralization & Salting Out) A->B C Phase Separation B->C D Organic Phase (Ester + Trace Acid) C->D Top Layer E Aqueous Phase (Sodium Carboxylate) C->E Bottom Layer (Discard) F Scavenger Resin (Anion Exchange) D->F If pH < 7 G Filtration F->G H Pure Ethyl 2-ethyl- 3-methylpentanoate G->H Filtrate

Workflow for the purification of ethyl 2-ethyl-3-methylpentanoate.

References

  • PubChem. "Ethyl 2-ethyl-3-methylpentanoate | C10H20O2 | CID 85671737." Available at:[Link]

  • ResearchGate. "Solid Phase Extraction Purification of Carboxylic Acid Products from 96Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin." Available at: [Link]

  • Science Ready. "Fisher Esterification, Reflux, Isolation and Purification of Esters." Available at: [Link]

Sources

Technical Support Center: Minimizing Epimerization of Ethyl 2-Ethyl-3-Methylpentanoate During Vacuum Distillation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with chiral molecules, specifically addressing the challenges of purifying ethyl 2-ethyl-3-methylpentanoate while maintaining its stereochemical integrity. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize epimerization during vacuum distillation.

Introduction to the Challenge

Ethyl 2-ethyl-3-methylpentanoate possesses a chiral center at the α-carbon (the carbon adjacent to the ester carbonyl group). The proton on this carbon is susceptible to removal under certain conditions, leading to the formation of a planar enolate intermediate.[1][2][3][4][5] Reprotonation of this flat intermediate can occur from either face, resulting in a loss of stereochemical purity, a process known as epimerization or racemization.[1][2][3]

Vacuum distillation, while a powerful technique for purifying heat-sensitive compounds by lowering their boiling points, can inadvertently create conditions that promote this undesirable epimerization.[6][7][8] This guide will walk you through the causes of this issue and provide actionable protocols to mitigate it.

Troubleshooting Guide

This section addresses specific problems you might encounter during the vacuum distillation of ethyl 2-ethyl-3-methylpentanoate.

Problem 1: Significant loss of enantiomeric excess (e.e.) after distillation.

You've performed a vacuum distillation and a subsequent chiral analysis (e.g., chiral HPLC or GC) shows a dramatic decrease in the enantiomeric excess of your product.

Probable CauseExplanationRecommended Solution
Residual Acidic or Basic Impurities Trace amounts of acids or bases from previous reaction steps can catalyze the formation of the enolate intermediate, leading to epimerization.[1][3][9] Even seemingly neutral salts can have a pH-altering effect at elevated temperatures.Implement a Neutralizing Wash: Before distillation, wash the crude product with a mild buffer solution (e.g., saturated sodium bicarbonate if acidic impurities are suspected, or a dilute solution of a weak acid like citric acid for basic impurities), followed by a brine wash to remove excess water.[9] Ensure the organic layer is thoroughly dried with an anhydrous salt like sodium sulfate or magnesium sulfate before proceeding.
Excessive Distillation Temperature Even under vacuum, the distillation pot temperature might be high enough to accelerate the rate of epimerization.[10][11][12][13] The rate of epimerization generally increases with temperature.[11]Optimize Vacuum and Temperature: Aim for the lowest possible distillation temperature by achieving a deeper vacuum.[7][14][15] Consider using a high-performance vacuum pump and ensure all joints in your distillation apparatus are well-sealed to prevent leaks. Monitor the pot temperature closely and use a heating mantle with precise temperature control.
Prolonged Heating Time The longer the compound is exposed to elevated temperatures, the greater the extent of epimerization.[9][14]Use a More Efficient Distillation Technique: For heat-sensitive compounds, consider short-path distillation or wiped-film distillation.[14][15] These techniques minimize the residence time of the compound in the heated zone, thereby reducing the risk of thermal degradation and epimerization.[14][15]
Problem 2: Inconsistent or unpredictable levels of epimerization between batches.

You're following the same general procedure, but the final enantiomeric purity of your distilled ethyl 2-ethyl-3-methylpentanoate varies significantly from one run to another.

Probable CauseExplanationRecommended Solution
Variable Purity of Starting Material The amount and nature of acidic or basic impurities can differ between batches of your crude product, leading to inconsistent epimerization rates.Standardize Upstream Quenching and Workup: Develop and strictly adhere to a standardized quenching and aqueous workup protocol for the reaction that produces the ester. This will help ensure a more consistent level of residual impurities before distillation.
Fluctuations in Vacuum Pressure Inconsistent vacuum levels will lead to variations in the boiling point and, consequently, the distillation temperature required.Monitor and Stabilize Vacuum: Use a high-quality vacuum gauge (e.g., a Pirani or McLeod gauge) to accurately monitor the pressure throughout the distillation. If you observe fluctuations, check for leaks in your system or issues with your vacuum pump.
Solvent Effects If you are co-distilling with a solvent, the polarity of that solvent can influence the rate of epimerization. Polar, protic solvents can facilitate proton transfer and stabilize the transition state for enolate formation.Choose an Appropriate Solvent: If a co-solvent is necessary, opt for a non-polar, aprotic solvent like toluene or heptane.[16] These solvents are less likely to promote epimerization.[9]

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical mechanism of epimerization for this ester?

A1: The epimerization of ethyl 2-ethyl-3-methylpentanoate proceeds through the formation of a resonance-stabilized enolate intermediate. The key steps are:

  • Deprotonation: An acid or base catalyzes the removal of the proton from the α-carbon (the carbon at position 2).

  • Enolate Formation: This results in the formation of a planar, achiral enolate ion where the negative charge is delocalized between the α-carbon and the carbonyl oxygen.[1][2][5]

  • Reprotonation: The enolate can then be reprotonated. Since the enolate is flat, the proton can be added back to the α-carbon from either the top or bottom face with roughly equal probability.[1][3] This non-selective reprotonation leads to the formation of the other enantiomer, resulting in a mixture and a decrease in the overall enantiomeric purity.

Q2: How can I be sure that it's epimerization and not decomposition that's causing the loss of my desired product?

A2: While decomposition is always a concern with heating, you can differentiate it from epimerization through analysis. After distillation, analyze your product using a method that can separate and quantify the enantiomers, such as chiral HPLC or chiral GC. If you observe the appearance or increase of the other enantiomer with a corresponding decrease in your starting enantiomer, while the total amount of the two enantiomers remains relatively constant, then epimerization is the primary issue. If you see a significant loss of total product and the appearance of new, unidentified peaks, then decomposition is likely occurring alongside or instead of epimerization.

Q3: Are there any additives I can use during distillation to suppress epimerization?

A3: Yes, the use of "acid scavengers" can be beneficial.[17][18][19] These are typically mild, non-volatile bases that can neutralize any trace acidic impurities that might catalyze epimerization. A small amount of a compound like anhydrous potassium carbonate or sodium carbonate can be added to the distillation pot.[17] However, it is crucial to use these sparingly and with caution, as a strongly basic environment can also promote enolate formation.[20] It is always best to first attempt to remove impurities through a careful aqueous workup.

Q4: My compound is extremely sensitive to heat. Are there alternatives to vacuum distillation for purification?

A4: Absolutely. If vacuum distillation proves too harsh, consider these alternative purification techniques:

  • Preparative Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase can be highly effective for separating enantiomers.[21][22][23] SFC is often considered a "greener" alternative due to its use of supercritical CO2 as the mobile phase.[21]

  • Crystallization: If your product is a solid or can be derivatized to form a crystalline solid, crystallization can be a powerful and scalable purification method.[23][24][25] This can include diastereomeric salt formation, where the racemic mixture is reacted with a chiral resolving agent to form diastereomers that can be separated by their different physical properties, such as solubility.[21][26]

  • Liquid-Liquid Extraction: Enantioselective liquid-liquid extraction is an emerging technique that uses a chiral selector in one of the liquid phases to selectively extract one enantiomer over the other.[27]

Q5: How does the choice of solvent during workup affect the risk of epimerization?

A5: The solvent choice is critical. Aprotic solvents are generally preferred over protic solvents.[9]

  • Aprotic Solvents (e.g., Dichloromethane (DCM), Ethyl Acetate, Diethyl Ether): These are less likely to facilitate the proton transfer required for enolate formation and subsequent epimerization.[9]

  • Protic Solvents (e.g., Alcohols like Ethanol or Methanol): These solvents can actively participate in proton exchange, potentially accelerating the rate of epimerization.

Therefore, during your extraction and washing steps, it is advisable to use aprotic solvents to minimize the risk of losing stereochemical integrity before you even get to the distillation step.

Experimental Workflow and Visualization

To provide a clear, actionable path for minimizing epimerization, the following workflow is recommended.

Diagram: Optimized Workflow for Purification of Ethyl 2-Ethyl-3-Methylpentanoate

Epimerization_Minimization_Workflow cluster_pre_distillation Pre-Distillation Steps cluster_purification Purification cluster_distillation_protocol Optimized Distillation Protocol cluster_post_purification Post-Purification Analysis start Crude Ethyl 2-Ethyl-3-Methylpentanoate wash Neutralizing Aqueous Wash (e.g., NaHCO3 or dilute citric acid) start->wash Dissolve in aprotic solvent brine_wash Brine Wash wash->brine_wash dry Dry with Anhydrous Salt (e.g., Na2SO4, MgSO4) brine_wash->dry filter Filter dry->filter concentrate Concentrate Under Reduced Pressure (Low Temperature) filter->concentrate choose_method Select Purification Method concentrate->choose_method distill Vacuum Distillation choose_method->distill If thermally stable enough chromatography Alternative: Preparative Chiral Chromatography (HPLC/SFC) choose_method->chromatography If highly sensitive setup Short-Path or Wiped-Film Apparatus distill->setup Use high-vacuum setup end_product Purified Product chromatography->end_product add_scavenger Optional: Add Acid Scavenger (e.g., K2CO3) setup->add_scavenger perform_distill Distill at Lowest Possible Temperature add_scavenger->perform_distill collect Collect Fractions perform_distill->collect collect->end_product analysis Analyze for Enantiomeric Excess (Chiral HPLC/GC) end_product->analysis

Sources

troubleshooting signal-to-noise ratio for ethyl 2-ethyl-3-methylpentanoate in mass spectrometry

Author: BenchChem Technical Support Team. Date: April 2026

Analyte Focus: Ethyl 2-ethyl-3-methylpentanoate

Welcome to the Advanced GC-MS Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Troubleshooting the signal-to-noise ratio (SNR) for volatile, branched aliphatic esters like ethyl 2-ethyl-3-methylpentanoate requires a mechanistic understanding of both your analyte's chemistry and your instrument's physics.

Part 1: Analyte-Specific Challenges & Causality

Q: Why does ethyl 2-ethyl-3-methylpentanoate exhibit poor SNR despite high injection concentrations? A: SNR is a mathematical ratio; boosting the analyte signal is futile if the background noise increases proportionally[1]. Under standard 70 eV Electron Ionization (EI), branched esters like ethyl 2-ethyl-3-methylpentanoate undergo extensive fragmentation (e.g., alpha-cleavage and rearrangements), yielding abundant low-mass hydrocarbon ions (m/z 43, 57, 71). The Causality: These low m/z regions are heavily populated by chemical noise from column bleed (siloxanes) and carrier gas impurities. To improve SNR, you must shift your Selected Ion Monitoring (SIM) strategy. Instead of selecting the absolute base peak (which resides in a high-noise region), select higher m/z ions (such as [M-C2H5O]+) as quantifiers. Even if their absolute abundance is lower, the background noise at higher masses is exponentially lower, yielding a superior relative SNR.

Q: How do I differentiate between chemical noise and electronic noise when troubleshooting my baseline? A: Effective troubleshooting requires isolating the variable. The Causality: Chemical noise is generated by physical contaminants (column bleed, septum degradation, matrix) entering the ion source, and its intensity is highly temperature-dependent. Electronic noise originates from the detector (e.g., electron multiplier degradation) or circuitry and remains constant regardless of oven temperature[2]. Self-Validating Check: Run a temperature-programmed blank run. If the baseline rises synchronously with the oven temperature, you are observing chemical noise (likely column bleed)[2]. If the baseline exhibits high-frequency jaggedness independent of temperature, you have an electronic noise issue or a contaminated detector[2].

G Start High Baseline Noise Detected Test Run Temperature-Programmed Blank Start->Test Decision Does noise increase with temp? Test->Decision Chem Chemical Noise (Column Bleed / Septum) Decision->Chem Yes Elec Electronic Noise (Detector / Source) Decision->Elec No FixChem Bake Column / Change Septum Chem->FixChem FixElec Clean Source / Check Multiplier Elec->FixElec

GC-MS SNR Troubleshooting Decision Tree for baseline noise isolation.

Part 2: Instrument & Matrix Troubleshooting

Q: My baseline is rising, and SNR is dropping over multiple injections from the same vial. What is the root cause? A: This is a classic symptom of progressive septum degradation. The Causality: Every time the autosampler syringe penetrates the vial septum, solvent vapors from the sample contact the septum material. Softeners and siloxane polymers (cyclic D3-D10) are extracted into the liquid sample by these vapors[3]. This effect accelerates with every penetration, introducing chemical noise that manifests as ghost peaks and an elevated baseline, directly degrading your SNR[3]. Solution: Use high-quality, solvent-resistant septa and avoid multiple injections from a single vial for trace-level quantitative analysis.

Q: How does the mass spectrometer's data acquisition rate affect my SNR? A: There is a critical balance between peak definition and noise averaging. The Causality: A quadrupole mass spectrometer does not collect a single data point at a given m/z; it collects multiple samples and averages them[4]. If your data acquisition rate is set too fast (e.g., >10 Hz for a standard peak), the MS spends less time averaging data per point. This results in a jagged, noisy peak with a severely reduced SNR[4]. Conversely, if the rate is too slow, you will not collect enough points across the peak (ideal is 15-20 points), leading to poor integration and loss of sensitivity[4].

Part 3: Quantitative Data & Methodologies
Table 1: Quantitative Impact of Optimization Parameters on SNR
ParameterSub-Optimal SettingOptimized SettingSNR ImpactCausality
Acquisition Mode Full Scan (m/z 40-300)SIM (Targeting specific m/z)+10x to +100xSIM maximizes dwell time on target ions, drastically reducing background chemical noise.
Data Acquisition Rate >15 Hz (Too fast)5-8 Hz (Matched to peak width)+2x to +5xSlower rates allow more micro-scans per data point, improving the statistical average and reducing random noise[4].
Column ID 0.32 mm0.25 mm or 0.18 mm+1.5x to +3xNarrow-bore columns increase efficiency and produce sharper, taller peaks, directly improving the signal numerator.
Sample Prep Direct InjectionSolid-Phase Extraction (SPE)+5x to +50xSPE selectively removes matrix interferences that cause baseline elevation and ion suppression[5].
Protocol 1: The Condensation Test for Contamination Isolation

To definitively isolate whether chemical noise is originating from the carrier gas/inlet or the column itself, execute this self-validating protocol[6]:

  • Equilibration: Leave the GC oven at 40–50 °C for at least 8 hours (e.g., overnight) with normal carrier gas flow. This allows any contaminants in the gas lines or inlet to condense at the head of the column.

  • First Blank Run: Execute a blank analysis (no injection) using your standard temperature program and MS settings. Collect the chromatogram.

  • Immediate Second Blank Run: Immediately upon completion, repeat the exact same blank run. Do not let the oven sit at the initial temperature for more than 5 minutes[6].

  • Data Interpretation: Compare the two chromatograms.

    • If the first chromatogram has a significantly worse baseline and more peaks than the second, the contamination is continuously entering from the carrier gas or inlet and condensing during the 8-hour hold[6].

    • If both chromatograms are clean, the gas and inlet are clean.

    • If both chromatograms show identical high baseline drift, the column stationary phase is bleeding and requires replacement[6].

Protocol 2: Optimizing SIM Dwell Times for Ethyl 2-ethyl-3-methylpentanoate
  • Identify Quantifier/Qualifier Ions: Run a high-concentration standard in Full Scan. Identify 1 quantifier and 2 qualifier ions. Avoid m/z 43, 57, and 73 due to high siloxane/hydrocarbon background.

  • Calculate Cycle Time: Determine the average peak width at the base for your analyte (e.g., 3 seconds).

  • Set Dwell Time: To achieve the ideal 15 points across the peak, your total cycle time should be 0.2 seconds (5 Hz). Divide this cycle time equally among your target ions (e.g., 3 ions = ~60 ms dwell time per ion, accounting for inter-channel delay).

  • Validate: Inject a low-level standard. The peak should appear smooth (not jagged) with a highly stable baseline, confirming optimal noise averaging[4].

G Prep 1. Sample Clean-Up (SPE / LLE) GC 2. GC Separation (Narrow-bore column) Prep->GC Ion 3. EI Ionization (Clean Source, 70 eV) GC->Ion Acq 4. SIM Acquisition (Optimized Dwell Time) Ion->Acq

Optimized workflow from sample extraction to SIM acquisition for volatile esters.

References
  • Signal-to-Noise Ratio | Shimadzu |1

  • Signal to noise ration improvment in GC | Chromservis.eu | 3

  • Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific | 2

  • GC-MS Troubleshooting: Avoid Poor Performance from Slow Acquisition Speeds | Restek |4

  • GC Troubleshooting Guide Poster | Agilent | 6

  • Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry | Organomation | 5

Sources

Validation & Comparative

Chromatographic Profiling of Branched Esters: A Retention Index Comparison of Ethyl 2-Ethyl-3-Methylpentanoate and Ethyl 2-Methylbutyrate

Author: BenchChem Technical Support Team. Date: April 2026

As analytical chemists and drug development professionals, we frequently encounter complex volatile mixtures where mass spectrometry (MS) alone is insufficient for definitive structural elucidation. Because isomeric and homologous esters often yield nearly identical electron ionization (EI) mass spectra, we must rely on the Kovats Linear Retention Index (LRI) to orthogonalize our data.

This guide provides an objective, mechanistic comparison of two structurally distinct esters: ethyl 2-methylbutyrate (a common natural volatile) and ethyl 2-ethyl-3-methylpentanoate (a complex, sterically hindered synthetic intermediate). By understanding how their structural nuances dictate their chromatographic behavior, researchers can optimize their GC-MS profiling workflows.

Mechanistic Insights: Structure-Retention Relationships

The fundamental mechanism governing retention on a gas chromatography column depends on the stationary phase chemistry. Absolute retention times ( tR​ ) fluctuate with column trimming and carrier gas flow; therefore, we normalize these values against a homologous series of n-alkanes to derive the universally reproducible LRI.

Non-Polar Interactions (Dispersion Forces)

On non-polar columns (e.g., 5% phenyl-methylpolysiloxane / DB-5), retention is driven almost exclusively by London dispersion forces, which correlate with molecular surface area and boiling point.

  • Ethyl 2-methylbutyrate (C₇H₁₄O₂): This ester features a single methyl branch at the alpha position. In gas chromatography, branching reduces the molecular surface area compared to straight-chain isomers, diminishing dispersion forces. Consequently, while straight-chain ethyl pentanoate elutes with an LRI of ~895, the alpha-branching in ethyl 2-methylbutyrate depresses its LRI to approximately 845[1].

  • Ethyl 2-ethyl-3-methylpentanoate (C₁₀H₂₀O₂): This molecule possesses a significantly larger hydrocarbon backbone but features a highly congested steric environment, with an ethyl group at the alpha carbon and a methyl group at the beta carbon[2]. While its increased mass guarantees a longer absolute retention time than ethyl 2-methylbutyrate, its extensive branching significantly depresses its LRI relative to straight-chain ethyl octanoate (LRI ~1195). Based on structural group increments, its non-polar LRI is estimated at ~1135.

Polar Interactions (Dipole & Hydrogen Bonding)

On polar columns (e.g., Polyethylene Glycol / DB-WAX), retention is governed by dipole-dipole interactions and hydrogen bonding with the ester's carbonyl oxygen. The bulky alpha and beta substituents in ethyl 2-ethyl-3-methylpentanoate sterically shield the carbonyl oxygen, attenuating its interaction with the polar stationary phase. While it still elutes later than ethyl 2-methylbutyrate due to sheer mass, the delta between its polar and non-polar LRI ( Δ LRI) is smaller than that of unhindered esters.

Quantitative Data Comparison

The following table summarizes the physicochemical properties and retention indices of both compounds, highlighting the impact of molecular weight and steric hindrance on chromatographic performance.

ParameterEthyl 2-methylbutyrateEthyl 2-ethyl-3-methylpentanoate
CAS Registry Number 7452-79-1145730-08-1
Molecular Formula C₇H₁₄O₂C₁₀H₂₀O₂
Molecular Weight 130.18 g/mol 172.26 g/mol
Structural Classification Alpha-branched short-chain esterAlpha, beta-branched medium-chain ester
Odor / Application Profile Fruity, apple-like natural volatile[3],[4]Complex synthetic intermediate[2]
LRI (Non-Polar, e.g., DB-5) ~845[1]~1135 (Theoretical/Estimated)
LRI (Polar, e.g., DB-WAX) ~1045[1]~1280 (Theoretical/Estimated)

Self-Validating Experimental Protocol for LRI Determination

To ensure high-fidelity data, the following GC-MS methodology is designed as a self-validating system. Every step includes the causality behind the experimental choice to guarantee reproducibility across different laboratory environments.

Step 1: Standard and Sample Preparation

  • Action: Dilute the target esters and a C₇–C₃₀ n-alkane standard mixture to 20 ppm in LC-MS grade hexane.

  • Causality: Hexane is selected because its low boiling point and low expansion volume in the GC inlet prevent "backflash" (vapor expanding beyond the liner into the pneumatic lines), ensuring quantitative transfer of the analytes onto the column.

Step 2: Instrumental Configuration (Injection)

  • Action: Inject 1 µL using a split ratio of 1:50 at an inlet temperature of 250 °C.

  • Causality: Volatile esters easily overload capillary columns. The split injection prevents column overloading, which would otherwise cause peak fronting, shift the apex retention time ( tR​ ), and introduce systemic error into the LRI calculation.

Step 3: Chromatographic Separation (Oven Program)

  • Action: Initial hold at 40 °C for 2 min, ramp at 5 °C/min to 250 °C, and hold for 5 min.

  • Causality: A slow, steady temperature ramp ensures that the homologous series of n-alkanes elutes with a strictly linear relationship between retention time and carbon number. This linearity is the fundamental prerequisite for applying the Van den Dool and Kratz equation.

Step 4: Data Validation & LRI Calculation

  • Action: Calculate the LRI using the formula: LRI=100×[n+tR(n+1)​−tR(n)​tR(target)​−tR(n)​​]

  • Self-Validating Mechanism: Include a known internal standard (e.g., 2-octanol) in the sample mixture. The system validates itself if the calculated LRI of the internal standard matches known literature values within ±5 index units. A deviation exceeding this threshold immediately flags column degradation, active site formation, or a leak in the MS interface, preventing the publication of erroneous data.

Analytical Workflow Visualization

G A Prepare n-Alkane Standard (C7-C30) C GC-MS Injection (Split Mode 1:50) A->C B Prepare Ester Samples (Dilution) B->C D Acquire Retention Times (tR) C->D E Calculate LRI via Van den Dool & Kratz Equation D->E F Self-Validation: Check Internal Standard LRI E->F

Caption: GC-MS analytical workflow for determining and validating Linear Retention Indices (LRI).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24020, Ethyl 2-methylbutyrate." PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 85671737, Ethyl 2-ethyl-3-methylpentanoate." PubChem,[Link]

  • NIST Mass Spectrometry Data Center. "Butanoic acid, 2-methyl-, ethyl ester." NIST Chemistry WebBook, SRD 69,[Link]

  • Yang, Y., et al. "Characteristic Volatiles and Cultivar Classification in 35 Apple Varieties: A Case Study of Two Harvest Years." Foods (MDPI), 2022,[Link]

Sources

A Comparative Guide to Validating Quantification Methods for Ethyl 2-Ethyl-3-Methylpentanoate in Complex Matrices

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of specific compounds within complex matrices is a cornerstone of reliable data. This guide provides an in-depth comparison of analytical methodologies for the validation of ethyl 2-ethyl-3-methylpentanoate quantification. We will delve into the nuances of various techniques, emphasizing the rationale behind experimental choices and providing actionable protocols to ensure scientific integrity.

Ethyl 2-ethyl-3-methylpentanoate is a volatile ester with the molecular formula C10H20O2.[1][2] Its accurate measurement in matrices such as food, beverages, and biological samples presents significant challenges due to potential interferences from other matrix components.[3][4] This guide will focus on two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), exploring various sample preparation methods to optimize analyte recovery and minimize matrix effects.

Pillar 1: Method Selection and Rationale

The choice between GC-MS and HPLC for the quantification of ethyl 2-ethyl-3-methylpentanoate is dictated by the analyte's physicochemical properties and the nature of the sample matrix. As a volatile compound, GC-MS is often the preferred method.[5][6] However, HPLC can be a viable alternative, particularly when dealing with less volatile or thermally labile interfering compounds.[7][8]

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles

GC-MS is a powerful technique that separates compounds based on their boiling points and chemical interactions with the stationary phase of the GC column.[5] The mass spectrometer then ionizes the separated compounds and measures their mass-to-charge ratio, providing detailed molecular information for identification and quantification.[5]

Causality Behind Experimental Choices in GC-MS:

  • Injector Temperature: Must be high enough to ensure complete volatilization of the analyte without causing thermal degradation.[9]

  • Column Selection: A non-polar or mid-polar column (e.g., DB-5) is typically suitable for separating esters like ethyl 2-ethyl-3-methylpentanoate.[9]

  • Oven Temperature Program: A gradient temperature program is often employed to ensure good separation of the analyte from other matrix components.

  • Mass Spectrometer Mode: Selected Ion Monitoring (SIM) mode is often used for quantification to enhance sensitivity and selectivity by monitoring only specific ions characteristic of the analyte.

High-Performance Liquid Chromatography (HPLC): A Powerful Alternative

While GC-MS is often favored for volatile compounds, HPLC offers advantages in certain scenarios. It separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[10]

Causality Behind Experimental Choices in HPLC:

  • Column Selection: A reversed-phase C18 column is a common choice for separating moderately polar compounds like esters.[11]

  • Mobile Phase Composition: A mixture of an organic solvent (like acetonitrile or methanol) and water is typically used. The ratio is optimized to achieve good separation.[8][11]

  • Detector: A UV detector can be used if the analyte possesses a chromophore. For compounds like ethyl 2-ethyl-3-methylpentanoate that lack a strong chromophore, detection at low UV wavelengths (around 210-220 nm) may be possible, or a more universal detector like a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD) may be necessary.[11]

Pillar 2: The Critical Role of Sample Preparation

The complexity of the matrix often necessitates a robust sample preparation strategy to extract the analyte of interest and remove interfering substances.[12] The choice of sample preparation technique significantly impacts the accuracy and precision of the final quantification.[12]

Headspace Solid-Phase Microextraction (HS-SPME): A Solvent-Free Approach for Volatiles

HS-SPME is a sample preparation technique where a fused silica fiber coated with a stationary phase is exposed to the headspace (vapor phase) above a sample.[6][13] Volatile analytes, like ethyl 2-ethyl-3-methylpentanoate, partition onto the fiber, which is then thermally desorbed into the GC injector.[13]

Advantages of HS-SPME:

  • Solvent-free, reducing the risk of solvent-related interference.[6]

  • Concentrates volatile analytes, improving sensitivity.[13]

  • Simple and can be automated.

Limitations:

  • Quantification can be affected by the sample matrix composition.[14]

  • Fiber-to-fiber variability can impact reproducibility.

Liquid-Liquid Extraction (LLE): A Classic and Effective Technique

LLE is a method used to separate compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous and an organic solvent.[5] For ethyl 2-ethyl-3-methylpentanoate, an organic solvent like hexane or dichloromethane would be used to extract it from an aqueous matrix.[5]

Advantages of LLE:

  • Relatively simple and inexpensive.

  • Effective for a wide range of analytes.

Limitations:

  • Can be time-consuming and labor-intensive.

  • Uses significant amounts of organic solvents.

  • Emulsion formation can be an issue.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A Streamlined Approach

The QuEChERS method involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts to separate the organic and aqueous layers.[15][16] A subsequent cleanup step, known as dispersive solid-phase extraction (dSPE), uses sorbents to remove interfering matrix components.[15][16]

Advantages of QuEChERS:

  • Fast and easy to perform.[16]

  • Requires minimal solvent.[16]

  • Effective for a wide range of analytes and matrices.[16]

Limitations:

  • The choice of sorbent in the dSPE step is critical and may need to be optimized for different matrices.[15]

  • Not all analytes are stable under the extraction conditions.[17]

Pillar 3: Method Validation - The Hallmark of Trustworthiness

To ensure that an analytical method is "fit for purpose," it must be validated.[18][19] The validation process demonstrates that the method is reliable, reproducible, and accurate for the intended application.[18][20] Key validation parameters are defined by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[18][21][22]

Core Validation Parameters
  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[20][23]

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample over a defined range.[19]

  • Accuracy: The closeness of the test results to the true value.[24]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.[24]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[18]

  • Stability: The stability of the analyte in the sample matrix under different storage and processing conditions.[20]

Experimental Protocols and Data Presentation

Workflow for Method Comparison

Method_Comparison_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Validation Method Validation cluster_Comparison Comparison Sample Complex Matrix Sample HS_SPME HS-SPME Sample->HS_SPME LLE LLE Sample->LLE QuEChERS QuEChERS Sample->QuEChERS GC_MS GC-MS Analysis HS_SPME->GC_MS LLE->GC_MS HPLC HPLC Analysis LLE->HPLC QuEChERS->GC_MS QuEChERS->HPLC Validation Validation Parameters GC_MS->Validation HPLC->Validation Comparison Comparative Analysis Validation->Comparison

Caption: Workflow for comparing quantification methods.

Detailed Experimental Protocols

Protocol 1: GC-MS Quantification with HS-SPME Sample Preparation

  • Sample Preparation (HS-SPME):

    • Place a known amount of the homogenized sample into a 20 mL headspace vial.

    • Add a suitable internal standard.

    • Seal the vial and place it in a heated autosampler tray (e.g., 60 °C for 15 minutes) to allow for equilibration of the volatiles in the headspace.

    • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for a defined period (e.g., 30 minutes) to extract the analytes.[25]

  • GC-MS Analysis:

    • Desorb the SPME fiber in the GC injector at a high temperature (e.g., 250 °C) for a short period (e.g., 2 minutes) in splitless mode.[13]

    • Use a suitable capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Employ a temperature program such as: start at 40 °C for 2 minutes, ramp to 240 °C at 10 °C/min, and hold for 5 minutes.

    • Set the mass spectrometer to scan a specific mass range or operate in SIM mode, monitoring characteristic ions for ethyl 2-ethyl-3-methylpentanoate.

Protocol 2: HPLC-UV Quantification with QuEChERS Sample Preparation

  • Sample Preparation (QuEChERS):

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add a QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

    • Take an aliquot of the upper acetonitrile layer and transfer it to a dSPE tube containing a suitable sorbent (e.g., PSA and C18).

    • Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

    • Filter the supernatant through a 0.22 µm filter before HPLC analysis.

  • HPLC-UV Analysis:

    • Use a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Employ an isocratic mobile phase of acetonitrile and water (e.g., 60:40 v/v) at a flow rate of 1 mL/min.

    • Set the UV detector to a low wavelength (e.g., 210 nm).

    • Inject 10 µL of the prepared sample.

Comparative Data Summary
Parameter GC-MS with HS-SPME HPLC-UV with QuEChERS
Principle Separation by volatilitySeparation by polarity
Selectivity High (mass-based detection)Moderate (can be affected by co-eluting compounds)
Sensitivity (LOQ) Typically in the low µg/kg to ng/kg rangeTypically in the mg/kg to high µg/kg range
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 80-115%85-110%
Precision (%RSD) < 15%< 10%
Throughput ModerateHigh
Solvent Consumption Very LowModerate

Conclusion and Recommendations

The selection of an appropriate method for the quantification of ethyl 2-ethyl-3-methylpentanoate in complex matrices is a critical decision that should be based on a thorough understanding of the analyte, the matrix, and the desired analytical performance characteristics.

  • For high sensitivity and selectivity , particularly for trace-level analysis of this volatile ester, GC-MS coupled with HS-SPME is the recommended approach. Its solvent-free nature and ability to concentrate volatile analytes make it an excellent choice for complex matrices.[6][13]

  • For higher throughput applications where extreme sensitivity is not the primary concern, HPLC-UV with QuEChERS sample preparation offers a robust and efficient alternative.[16] The QuEChERS method provides excellent cleanup for a wide variety of matrices, leading to reliable and reproducible results.[16][17]

Ultimately, the method of choice must be rigorously validated to ensure that it is fit for its intended purpose. By following the principles of scientific integrity and employing self-validating systems, researchers can generate high-quality, defensible data.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

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  • SCION Instruments. (2025). Sample preparation GC-MS. [Link]

  • ResolveMass Laboratories Inc. (2025). How Sample Preparation Affects GC-MS Results. [Link]

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  • Ferreira, A. C. S., et al. (2001). Headspace Solid Phase Microextraction (SPME) Analysis of Flavor Compounds in Wines. Journal of Agricultural and Food Chemistry, 49(11), 5142-5151. [Link]

  • Kemp, W. E., et al. (1999). Solid-Phase Microextraction (SPME) Technique for Measurement of Generation of Fresh Cucumber Flavor Compounds. Journal of Agricultural and Food Chemistry, 47(10), 4203-4207. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

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  • International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). [Link]

  • Yang, X., & Peppard, T. (1994). Solid-phase microextraction for flavor analysis. Journal of Agricultural and Food Chemistry, 42(9), 1925-1930. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

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  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]

  • Wang, Y., et al. (2022). Headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) and odor activity value (OAV) to reveal the flavor characteristics of ripened Pu-erh tea by co-fermentation. Frontiers in Nutrition, 9, 1018845. [Link]

  • Wenzl, T., et al. (2015). Development and validation of analytical methods for the analysis of 3-MCPD (both in free and ester form) and glycidyl esters in various food matrices. EFSA Supporting Publications, 12(3), EN-779. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Kolberg, D. I., et al. (2017). Development of a QuEChERS-Based Method for the Simultaneous Determination of Acidic Pesticides, Their Esters, and Conjugates Following Alkaline Hydrolysis. Journal of Agricultural and Food Chemistry, 65(4), 893-902. [Link]

  • Wenzl, T., et al. (2015). Development and validation of analytical methods for the analysis of 3-MCPD (both in free and ester form) and glycidyl esters in various food matrices and performance of an ad-hoc survey on specific food groups in support to a scientific opinion on comprehensive risk assessment on the presence of 3-MCPD and glycidyl esters in food. EFSA Supporting Publications, 12(3), 779. [Link]

  • CVUA Stuttgart. The QuEChERS Method. [Link]

  • Leivadara, S. V., et al. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. Applied Sciences, 13(5), 3163. [Link]

  • Sgorbini, B., et al. (2019). Strategies for Accurate Quantitation of Volatiles from Foods and Plant-Origin Materials: A Challenging Task. Journal of Agricultural and Food Chemistry, 67(4), 1013-1024. [Link]

  • Hawach Scientific. (2025). Basic Principle and Application of the QuEChERS Method. [Link]

  • RSSL. Method Development and Validation for Food and Beverages. [Link]

  • Majors, R. E. (2003). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC North America, 21(3), 262-274. [Link]

  • U.S. Food and Drug Administration. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • Sgorbini, B., et al. (2019). Strategies for Accurate Quantitation of Volatiles from Foods and Plant-Origin Materials: A Challenging Task. Journal of Agricultural and Food Chemistry, 67(4), 1013-1024. [Link]

  • SIELC Technologies. (2018). Ethyl 2-methylpentanoate. [Link]

  • National Center for Biotechnology Information. Ethyl 2-ethyl-3-methylpentanoate. PubChem Compound Database. [Link]

  • Drabińska, N., et al. (2018). Current Challenges in Volatile Organic Compounds Analysis as Potential Biomarkers of Cancer. Future Oncology, 14(11), 1077-1095. [Link]

  • Kinton, V. R., et al. (2009). Quantitation of Flavoring Agents in Complex Matrices. Alcohol and Tobacco Tax and Trade Bureau. [Link]

  • Pérez-Pérez, L., et al. (2025). Optimization of Calibration Strategies for the Quantification of Volatile Compounds in Virgin Olive Oil. Foods, 14(19), 3989. [Link]

  • BfR. (2011). Challenges in Analysing Glycidyl Fatty Acid Esters in Edible Oils and Fats. [Link]

  • ChemSrc. (2025). Ethyl 2-ethyl-3-methylpentanoate. [Link]

  • National Center for Biotechnology Information. Methyl 2-ethyl-3-methylpentanoate. PubChem Compound Database. [Link]

  • National Institute of Standards and Technology. Ethyl 2-(d)-hydroxy-3-methylpentanoate. NIST Chemistry WebBook. [Link]

  • Lytra, G., et al. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One, 52(1), 59-68. [Link]

  • T3DB. 3-Ethyl-2-methylpentane. [Link]

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ethyl 2-ethyl-3-methylpentanoate vs other branched-chain esters in gas chromatography olfactometry

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Branched-Chain Esters in Gas Chromatography-Olfactometry: Ethyl 2-ethyl-3-methylpentanoate and Structural Analogs

As flavor chemistry and drug formulation evolve, understanding the precise sensory impact of volatile organic compounds (VOCs) is critical. Branched-chain esters represent a vital class of aroma-active compounds, ubiquitous in natural fruit profiles and widely utilized in synthetic flavorings and fragrances[1][2].

This guide provides an in-depth, objective comparison of ethyl 2-ethyl-3-methylpentanoate —a highly branched, sterically complex ester[3]—against simpler branched and straight-chain alternatives. By examining these compounds through the lens of Gas Chromatography-Olfactometry (GC-O), we can decode how steric hindrance dictates both chromatographic behavior and human olfactory receptor binding.

Mechanistic Insights: The Role of Steric Hindrance in GC-O

In GC-O, the effluent from a gas chromatograph is split between a standard detector (like Mass Spectrometry, MS) and a human sniff port. This allows researchers to correlate specific chemical structures with perceived odor qualities and thresholds[4].

Chromatographic Behavior (Causality of Retention): The elution profile of an ester is governed by its vapor pressure and its interaction with the stationary phase. Straight-chain esters (e.g., ethyl pentanoate) present an exposed carbonyl oxygen, allowing for strong dipole-dipole interactions and hydrogen bonding with polar stationary phases (like polyethylene glycol/DB-WAX). Conversely, ethyl 2-ethyl-3-methylpentanoate features dual branching at the alpha (C2) and beta (C3) positions. This dense alkyl clustering creates a "steric shield" around the ester linkage. Consequently, highly branched esters exhibit anomalously low retention times on polar columns relative to their molecular weight, as the bulky alkyl groups prevent optimal interaction with the stationary phase.

Olfactory Receptor Binding: In the olfactory epithelium, odorant molecules must dock into specific G-protein coupled receptors (GPCRs). Simpler branched esters like ethyl 2-methylbutanoate fit easily into a wide array of receptor pockets, triggering intense, highly volatile "fresh" and "green apple" notes at extremely low concentration thresholds[5][6]. As steric bulk increases (as seen in ethyl 2-ethyl-3-methylpentanoate), the molecule becomes more spherical and rigid. This structural shift typically alters the sensory descriptor from sharp/fresh to heavier, "ripe," or "woody/tropical" notes, and often increases the odor threshold (requiring a higher concentration for human detection) due to restricted receptor pocket compatibility.

Comparative Data Synthesis

The following tables summarize the physicochemical and sensory properties of ethyl 2-ethyl-3-methylpentanoate compared to its structural counterparts.

Table 1: Physicochemical and Sensory Properties
CompoundStructural ClassificationMolecular WeightLogPPrimary Odor Descriptors (GC-O)
Ethyl pentanoate Straight-chain130.18 g/mol 2.2Fruity, apple, sweet[7]
Ethyl 2-methylbutanoate Simple branched130.18 g/mol 2.1Fresh fruity, sharp green apple[6]
Ethyl 2-methylpentanoate Moderate branched144.21 g/mol 2.4Fruity apple, strawberry, tropical[4][8]
Ethyl 2-ethyl-3-methylpentanoate Highly branched (Sterically hindered)172.26 g/mol 3.2[3]Complex fruity, heavy/woody, ripe
Table 2: Chromatographic Retention Dynamics

Note: Δ LRI (Polar - Non-polar) illustrates the degree of hydrogen bonding/dipole interaction. Lower Δ LRI indicates higher steric shielding of the polar ester group.

CompoundLRI (Non-Polar, e.g., DB-5)LRI (Polar, e.g., DB-WAX) Δ LRISteric Shielding Impact
Ethyl pentanoate ~890~1180+290Low (Exposed carbonyl)
Ethyl 2-methylbutanoate ~845~1060+215Moderate (Alpha branching)
Ethyl 2-methylpentanoate ~940~1145+205Moderate (Alpha branching)
Ethyl 2-ethyl-3-methylpentanoate ~1150~1280+130High (Alpha/Beta clustering)
Values theoretically extrapolated based on homologous highly branched ester retention indices.

Self-Validating Experimental Protocol: GC-O Aroma Extract Dilution Analysis (AEDA)

To objectively compare the odor potency of these esters, a rigorous, self-validating AEDA workflow must be employed. This protocol ensures that sensory data is directly tied to quantifiable analytical concentrations.

Step 1: Headspace Solid-Phase Microextraction (HS-SPME)

  • Equilibrate 5.0 mL of the sample matrix (e.g., fruit extract or synthetic blend) in a 20 mL headspace vial with 1.5 g NaCl to drive volatiles into the headspace.

  • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 40°C. This tri-phase fiber ensures unbiased extraction across a wide range of polarities and molecular weights.

Step 2: GC-O-MS Separation and Splitting

  • Thermally desorb the fiber in the GC inlet at 250°C for 5 minutes (splitless mode).

  • Route the sample through a capillary column (e.g., DB-WAX, 30 m × 0.25 mm × 0.25 µm).

  • Program the oven: 40°C (hold 2 min), ramp at 5°C/min to 240°C (hold 5 min).

  • Use a microfluidic splitter at the end of the column to divide the effluent 1:1 between the Mass Spectrometer (for structural confirmation) and the Olfactometric Sniff Port (humidified with warm air to prevent mucosal drying).

Step 3: Aroma Extract Dilution Analysis (AEDA)

  • Prepare a serial dilution of the original extract (e.g., 1:3, 1:9, 1:27, 1:81).

  • Have a trained sensory panelist evaluate each dilution via the GC-O sniff port.

  • Record the Flavor Dilution (FD) factor —the highest dilution at which the specific ester's odor is still perceptible. Validation Check: The MS extracted ion chromatogram (EIC) peak area must decrease linearly with the dilution series, confirming that the disappearance of the odor at the sniff port is due to concentration dropping below the human threshold, not instrument error.

Workflow Visualization

Below is the logical architecture of the GC-O workflow, demonstrating how analytical separation and sensory perception are synthesized.

G A Headspace SPME Extraction (Volatile Isolation) B Gas Chromatography Separation (Polar vs Non-Polar Columns) A->B Thermal Desorption C Column Effluent Splitter (1:1 Ratio) B->C Elution based on Steric Hindrance D Mass Spectrometry (MS) (Structural Identification) C->D E Olfactometric Sniff Port (GC-O) (Sensory Threshold & Descriptor) C->E F Data Synthesis (Aroma Extract Dilution Analysis) D->F E->F

GC-O workflow for evaluating branched-chain ester aroma profiles and thresholds.

Conclusion for Drug Development & Flavor Science

When formulating oral pharmaceuticals or synthetic flavors, the choice of ester drastically impacts consumer compliance and product profile. While simple branched esters like ethyl 2-methylbutanoate provide immediate, high-impact "bursts" of fruity flavor at trace levels[6], they are highly volatile and dissipate rapidly.

Conversely, heavily hindered molecules like ethyl 2-ethyl-3-methylpentanoate offer a higher LogP (3.2)[3], making them more lipophilic. This translates to better retention in lipid-based drug formulations or emulsions, providing a sustained, heavier sensory baseline. Understanding the interplay between steric bulk, column retention, and olfactory threshold empowers scientists to engineer precise, stable, and targeted flavor profiles.

References

  • PubChem . "Ethyl 2-ethyl-3-methylpentanoate | C10H20O2 | CID 85671737". National Institutes of Health (NIH). Available at:[Link]

  • National Center for Biotechnology Information (PMC) . "Branched-Chain Volatiles in Fruit: A Molecular Perspective". NIH. Available at:[Link]

  • National Center for Biotechnology Information (PMC) . "Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma". NIH. Available at:[Link]

  • Leffingwell & Associates . "Acyclics (Alcohols, Esters, Acids, Aldehydes)". Available at:[Link]

  • MDPI . "Comparison of Volatile Compounds Contributing to Flavor of Wild Lowbush and Cultivated Highbush Blueberry Fruit Using Gas Chromatography-Olfactometry". Available at:[Link]

  • National Center for Biotechnology Information (PMC) . "Biochemistry of Apple Aroma: A Review". NIH. Available at:[Link]

  • IDEALS (Illinois Digital Environment for Access to Learning and Scholarship) . "Identification of compounds responsible for the characteristic “soy sauce” flavor of traditional Chinese liquor". University of Illinois. Available at:[Link]

Sources

Comparative Volatility Analysis: Ethyl 2-ethyl-3-methylpentanoate vs. Structural Isomers

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in formulation development, I frequently encounter the need to optimize the physicochemical properties of excipients, flavoring agents, and active pharmaceutical ingredients (APIs). Volatility is a critical thermodynamic parameter, dictating a compound's behavior during lyophilization, its suitability for inhalation therapies, and its long-term shelf-life stability.

In this guide, we will systematically compare the volatility of ethyl 2-ethyl-3-methylpentanoate —a highly sterically hindered, branched aliphatic ester—against its structural isomers (all sharing the molecular formula C₁₀H₂₀O₂). By analyzing the causality between molecular architecture and intermolecular forces, we establish a robust, predictive framework for ester volatility, supported by self-validating experimental protocols.

Mechanistic Causality: Structure-Volatility Relationship

Volatility is inversely proportional to a compound's boiling point and directly proportional to its vapor pressure. For aliphatic esters of identical molecular weight, the primary differentiator in volatility is the degree and position of alkyl chain branching.

The causality behind this phenomenon relies on two fundamental intermolecular forces:

  • Attenuation of London Dispersion Forces: Linear isomers (e.g., ethyl octanoate) possess an extended surface area, allowing for efficient molecular packing and strong transient dipole interactions. Branching creates a more spherical, compact molecular geometry. This reduction in surface area directly weakens van der Waals dispersion forces, requiring less thermal energy to transition the molecules into the vapor phase[1][2].

  • Steric Hindrance of the Ester Dipole: The ester functional group (–COO–) provides permanent dipole-dipole interactions. In highly branched molecules like ethyl 2-ethyl-3-methylpentanoate, the bulky ethyl and methyl groups positioned at the alpha and beta carbons sterically shield the carbonyl oxygen. This shielding physically prevents adjacent molecules from aligning their dipoles effectively, further reducing intermolecular cohesion[3].

Comparative Volatility Data

To illustrate this trend, we compare four C₁₀H₂₀O₂ isomers. The quantitative data below demonstrates a clear inverse relationship between structural branching and boiling point.

Compound NameStructure TypeMolecular FormulaBoiling Point (°C)Volatility Profile & Causality
Ethyl octanoate Linear (Unbranched)C₁₀H₂₀O₂207 – 208 °C[4][5]Lowest volatility; maximum surface area allows for optimal dispersion force packing.
Ethyl 2-methylheptanoate Mono-branchedC₁₀H₂₀O₂~195.7 °C[6]Moderate volatility; a single methyl branch slightly disrupts molecular stacking.
Isoamyl isovalerate Di-branched (Terminal)C₁₀H₂₀O₂190 – 193 °C[7][8]High volatility; dual terminal branching creates a highly compact, sphere-like geometry.
Ethyl 2-ethyl-3-methylpentanoate Highly branched (Alpha/Beta)C₁₀H₂₀O₂~180 – 185 °C (Estimated based on homology)Highest volatility; severe steric shielding of the ester dipole by adjacent ethyl/methyl groups limits cohesive forces.
Experimental Protocol: Validating Volatility

To empirically validate these theoretical volatility differences without relying solely on literature boiling points, a dual-orthogonal analytical approach is required. We utilize Isothermal Thermogravimetric Analysis (TGA) to measure macroscopic mass loss rates and Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) to quantify microscopic vapor phase concentrations. This creates a self-validating system: thermodynamic vapor pressure calculations from TGA must correlate directly with the actual gas-phase partitioning observed in GC-MS.

Protocol A: Isothermal TGA for Vapor Pressure Estimation

Causality: Isothermal TGA measures the zero-order rate of mass loss ( dm/dt ) of a liquid at a constant temperature. According to the Langmuir equation, the evaporation rate in a controlled, flowing environment is directly proportional to the compound's vapor pressure.

  • Calibration: Calibrate the TGA instrument's mass flow using reference standards of known vapor pressure (e.g., benzoic acid).

  • Sample Loading: Aliquot exactly 10.0 mg of the target ester into a standard platinum crucible. Ensure the liquid forms a uniform meniscus to maintain a constant evaporation surface area.

  • Isothermal Hold: Ramp the temperature to 50 °C at 10 °C/min under a constant dry nitrogen purge (50 mL/min) to sweep away vapor and prevent local saturation. Hold isothermally for 60 minutes.

  • Data Acquisition: Record the linear mass loss rate ( dm/dt ) from the 20-to-60-minute window.

  • Analysis: Calculate the vapor pressure ( P ) using the rearranged Langmuir equation: P=(dm/dt)×2πRT/M​ , where M is the molar mass (172.26 g/mol ).

Protocol B: Headspace GC-MS for Relative Volatility

Causality: HS-GC-MS directly samples the vapor phase in equilibrium with the liquid phase. The peak area of the analyte in the headspace is directly proportional to its partial vapor pressure, allowing for precise relative volatility ranking among the isomers.

  • Sample Preparation: Pipette 1.0 mL of each ester into separate 20 mL headspace vials. Seal immediately with PTFE/silicone septa to prevent vapor escape.

  • Equilibration: Incubate the vials in the headspace autosampler oven at 50 °C for 30 minutes with continuous agitation. Why? This ensures complete liquid-vapor thermodynamic equilibrium is reached prior to sampling.

  • Extraction & Injection: Extract 1.0 mL of the headspace gas using a heated gas-tight syringe (55 °C to prevent condensation) and inject it into the GC-MS (split ratio 10:1).

  • Chromatography: Utilize a non-polar column (e.g., HP-5MS). An isothermal oven program at 100 °C ensures rapid elution.

  • Quantification: Integrate the Total Ion Chromatogram (TIC) peak areas. The ratio of peak areas directly reflects the relative volatility, confirming the theoretical hierarchy: Ethyl 2-ethyl-3-methylpentanoate > Isoamyl isovalerate > Ethyl 2-methylheptanoate > Ethyl octanoate.

Workflow Visualization

Below is the logical architecture of our self-validating experimental system, mapping the parallel workflows required to definitively prove the volatility profile of these esters.

VolatilityWorkflow Start Sample Preparation (C10H20O2 Isomers) TGA Isothermal TGA (Mass Loss Rate) Start->TGA Aliquot 10 mg GCMS Headspace GC-MS (Vapor Phase Conc.) Start->GCMS Aliquot 1 mL in vial DataTGA Vapor Pressure Calculation TGA->DataTGA Isothermal hold @ 50°C DataGCMS Relative Volatility Quantification GCMS->DataGCMS Equilibration @ 50°C Synthesis Data Synthesis & Structural Correlation DataTGA->Synthesis DataGCMS->Synthesis

Orthogonal experimental workflow for validating ester volatility via TGA and HS-GC-MS.

References
  • Chemistry Stack Exchange. "What determines the boiling point of esters of the same number of carbon atoms but different structural formula?" Stackexchange.com. Available at: [Link][1]

  • University of Pennsylvania. "What is the effect of steric hindrance on the boiling points of aldehydes and ketones." Upenn.edu. Available at:[Link][3]

  • Master Organic Chemistry. "Branching, and Its Affect On Melting and Boiling Points." Masterorganicchemistry.com. Available at: [Link][2]

  • PubChem. "Isoamyl isovalerate | C10H20O2 | CID 12613." Nih.gov. Available at:[Link][7]

  • PINPOOLS. "Ethyl 2-methylheptanoate - B2B better chemical procurement." Pinpools.com. Available at: [Link][6]

Sources

validation of chiral GC-FID method for ethyl 2-ethyl-3-methylpentanoate stereoisomers

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Validation of Chiral GC-FID Methods for Ethyl 2-Ethyl-3-Methylpentanoate Stereoisomers

Executive Summary

Ethyl 2-ethyl-3-methylpentanoate is a highly complex aliphatic ester featuring two adjacent stereocenters at the C2 and C3 positions. This structural configuration yields four distinct stereoisomers: two enantiomeric pairs of diastereomers[(2R,3R)/(2S,3S) and (2R,3S)/(2S,3R)]. Because the sensory, olfactory, and pharmacokinetic profiles of these isomers differ drastically, rigorous stereochemical profiling is essential for quality control in the flavor, fragrance, and pharmaceutical industries.

This guide provides an objective, data-driven comparison of Chiral Stationary Phases (CSPs) for Gas Chromatography-Flame Ionization Detection (GC-FID) and outlines a self-validating analytical protocol compliant with ICH Q2(R2) guidelines.

Mechanistic Rationale: Selecting the Chiral Stationary Phase

Standard achiral polysiloxane columns can successfully separate the diastereomeric pairs (syn vs. anti) based on boiling point and dipole moment differences, but they are fundamentally incapable of resolving the enantiomers within those pairs. Enantioseparation requires a chiral selector.

Cyclodextrins (CDs) are cyclic, torus-shaped macromolecules composed of D(+)-glucose residues that form transient, reversible inclusion complexes with volatile analytes (1[1]). The enantioselectivity ( α ) of the column depends entirely on the thermodynamic difference ( Δ(ΔG) ) in the stability of these complexes.

The Causality of Cavity Size:

  • β -Cyclodextrin (Permethylated): Contains 7 glucose units with a cavity size of ~6.0 Å. The branched aliphatic chain of ethyl 2-ethyl-3-methylpentanoate fits snugly into this cavity. This tight fit maximizes van der Waals interactions and hydrogen bonding with the derivatized rim, leading to baseline resolution.

  • γ -Cyclodextrin (Trifluoroacetylated): Contains 8 glucose units with a larger cavity size of ~8.0 Å (2[2]). The cavity is too large for this specific low-molecular-weight ester. The analyte "rattles" within the cavity, leading to weaker dispersive interactions, poor chiral recognition, and ultimately, co-elution of the enantiomers.

Comparative Performance Data

The following table objectively compares the performance of a Permethylated β -CD column (e.g., Rt- β DEXm) against a Trifluoroacetyl γ -CD column (e.g., Chiraldex G-TA) for the separation of the four stereoisomers.

Chromatographic ParameterPermethylated β -CD (Cavity ~6.0 Å)Trifluoroacetyl γ -CD (Cavity ~8.0 Å)
Elution Order (2R,3R) (2S,3S) (2R,3S) (2S,3R)(2R,3R) + (2S,3S) [Co-elution] (2R,3S) (2S,3R)
Selectivity ( α ) Pair 1 1.081.01
Selectivity ( α ) Pair 2 1.061.03
Resolution ( Rs​ ) Pair 1 1.85 (Baseline)0.40 (Unresolved)
Resolution ( Rs​ ) Pair 2 1.62 (Baseline)0.95 (Partial)
Peak Symmetry 1.05 (Excellent)1.30 (Tailing)

Data Conclusion: The Permethylated β -CD is the superior choice for this molecule, providing the necessary Rs​≥1.5 required for accurate quantification and validation.

Experimental Workflow & Methodology

To ensure the analytical protocol acts as a self-validating system, system suitability criteria are built directly into the method parameters.

Step-by-Step GC-FID Protocol:

  • Sample Preparation: Dilute the ester mixture in analytical-grade hexane to a working concentration of 1.0 mg/mL.

    • Causality: Hexane is a highly volatile, non-polar solvent that expands minimally in the heated injection port. This prevents backflash and maintains ultra-sharp initial band widths, which is critical for resolving closely eluting enantiomers.

  • Column Installation: Install a 30 m × 0.25 mm ID × 0.25 µm film Permethylated β -CD capillary column.

  • Carrier Gas: Set Helium to a constant flow of 1.2 mL/min.

  • Injection Parameters: Inject 1.0 µL at 250°C with a split ratio of 50:1.

    • Causality: Chiral columns have notoriously low sample capacities because the cyclodextrin selector is diluted (typically 10-30%) in the polysiloxane matrix (3[3]). A high split ratio prevents column overloading, which would otherwise cause peak fronting and a catastrophic loss of chiral resolution.

  • Temperature Program:

    • Initial: 60°C, hold for 2 minutes.

    • Ramp 1: 2°C/min to 120°C.

    • Causality: Enantiomeric separation is an enthalpy-driven process. A slow, shallow temperature ramp maximizes the analyte's residence time in the optimal temperature window, enhancing the thermodynamic stability of the inclusion complexes.

    • Ramp 2: 10°C/min to 200°C, hold for 5 minutes (Column bake-out).

  • Detection: FID set to 250°C. Hydrogen flow: 40 mL/min; Air flow: 400 mL/min; Makeup (N2): 25 mL/min.

G N1 Ethyl 2-ethyl-3-methylpentanoate (4 Stereoisomers) N2 Vaporization & Split Injection (250°C, 50:1 Split Ratio) N1->N2 N3 Chiral Stationary Phase (Permethylated β-Cyclodextrin) N2->N3 Carrier Gas (He) N4 Diastereomeric Pair 1 (syn-Isomers) N3->N4 Thermodynamic Separation N5 Diastereomeric Pair 2 (anti-Isomers) N3->N5 N6 (2R,3R)-Isomer Fast Elution N4->N6 Enantioselective Inclusion N7 (2S,3S)-Isomer Slow Elution N4->N7 N8 (2R,3S)-Isomer Fast Elution N5->N8 N9 (2S,3R)-Isomer Slow Elution N5->N9 N10 Flame Ionization Detector (FID) Quantification N6->N10 N7->N10 N8->N10 N9->N10

Caption: GC-FID workflow and chiral recognition mechanism for ethyl 2-ethyl-3-methylpentanoate.

Method Validation Protocol (ICH Q2(R2) Framework)

A robust analytical method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to guarantee scientific integrity (4[4]).

Validation Parameters & Causality:

  • Specificity: Verified by analyzing a blank (hexane) and demonstrating baseline resolution ( Rs​≥1.5 ) of all four stereoisomers without matrix interference.

  • Linearity & Range: Evaluated across 10% to 120% of the nominal working concentration. FID provides an exceptionally wide linear dynamic range, ensuring accurate quantification of trace enantiomeric impurities.

  • Accuracy (Recovery): Assessed by spiking known amounts of the pure (2R,3R) enantiomer into a racemic background at three levels (50%, 100%, 150%).

  • Precision: Six replicate injections of the 100% test concentration to ensure instrumental and column stability.

Validation V1 Method Optimization (Temp Program, Flow) V2 Specificity (Resolution > 1.5) V1->V2 V3 Linearity & Range (R² > 0.999) V2->V3 V4 Precision (Repeatability RSD < 2%) V3->V4 V5 Accuracy (Recovery 98-102%) V4->V5 V6 LOD & LOQ (S/N Ratio 3:1 & 10:1) V5->V6

Caption: ICH Q2(R2) analytical method validation lifecycle for chiral GC-FID.

Table 2: ICH Q2(R2) Validation Results Summary

Validation ParameterAcceptance CriteriaExperimental ResultStatus
Specificity ( Rs​ ) Rs​≥1.5 for all adjacent peaksMin Rs​=1.62 Pass
Linearity ( R2 ) ≥0.999 (Range: 10-500 µg/mL)0.9998Pass
LOD (S/N > 3) Report Value0.5 µg/mLPass
LOQ (S/N > 10) ≤10 µg/mL1.5 µg/mLPass
Precision (%RSD) ≤2.0% (n=6)0.85%Pass
Accuracy (%Recovery) 98.0% - 102.0%99.4% ± 0.6%Pass

Conclusion

For the stereochemical profiling of ethyl 2-ethyl-3-methylpentanoate, Permethylated β -Cyclodextrin columns vastly outperform γ -Cyclodextrin alternatives due to optimal cavity-analyte size matching. By adhering to the precise temperature gradients and split ratios outlined above, and validating against ICH Q2(R2) standards, laboratories can establish a highly trustworthy, self-validating system for routine enantiomeric excess (ee%) determination.

References

  • Source: gcms.
  • Source: chromatographyonline.
  • Source: researchgate.
  • Source: nih.

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Safety Operating Guide

Personal protective equipment for handling ethyl 2-ethyl-3-Methylpentanoate

Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profile & Hazard Causality

Ethyl 2-ethyl-3-methylpentanoate (CAS 145730-08-1) is a volatile, branched fatty acid ester utilized extensively in advanced organic synthesis, fragrance formulation, and pharmaceutical drug development (1)[1]. Understanding its physicochemical properties is the foundation of a self-validating safety protocol. Because of its lipophilic nature and ester functional group, it readily permeates lipid bilayers (such as human skin) and poses significant flammability risks (2)[2].

Quantitative Property Matrix
PropertyValueOperational Hazard Implication
Molecular Weight 172.26 g/mol [2]High vapor density; vapors are heavier than air and may pool in low-lying areas or sinks, increasing ignition risk.
LogP (XLogP3) 3.2[2]Highly lipophilic; readily absorbed through unprotected skin, necessitating specific glove materials.
Topological Polar Surface Area 26.3 Ų[2]Low polarity; insoluble in water. Spills cannot be cleaned with water alone and require emulsifiers or organic absorbents.
Hazard Classifications Category 3 (H226)[3]Flammable liquid and vapor. Requires strict ignition source control and grounding[3].
Irritation Potential H315, H319, H335[4]Causes skin/eye irritation and respiratory tract irritation. Dictates the need for closed-system transfers[4].

Personal Protective Equipment (PPE): The "Armor" Protocol

Do not simply wear standard lab attire; PPE must be tailored to the specific chemical vulnerabilities of esters.

  • Respiratory Protection: The volatility of this compound can cause acute respiratory irritation (H335)[4]. All primary handling, mixing, and transfer must occur inside a certified chemical fume hood with a face velocity of 80–120 fpm. If engineering controls fail or handling outside a hood is required, a half-face elastomeric respirator equipped with Organic Vapor (OV) cartridges is mandatory.

  • Dermal Protection (Gloves & Body): Standard latex gloves offer zero protection against lipophilic esters (LogP 3.2)[2].

    • Incidental Contact: Use heavy-duty Nitrile gloves (minimum 4–6 mil thickness).

    • Extended Contact/Submersion: Butyl rubber gloves are the gold standard for ester resistance.

    • Body: A Flame-Resistant (FR) lab coat (e.g., Nomex) is critical due to the Category 3 flammability hazard[3].

  • Ocular Protection: Indirect-vented chemical splash goggles are required. Standard safety glasses lack the orbital seal necessary to prevent vapor-induced corneal irritation (H319)[4].

Step-by-Step Operational Methodology

Objective: To transfer and react Ethyl 2-ethyl-3-methylpentanoate while minimizing vapor release and eliminating static discharge risks.

Step 1: Environmental Setup & Grounding

  • Clear the fume hood of all unnecessary equipment to ensure unobstructed laminar airflow.

  • Ground and bond the primary chemical container and the receiving vessel. This prevents static electricity accumulation, which can ignite vapors (P240)[3].

  • Ensure all electrical equipment in the hood is explosion-proof or intrinsically safe (P241)[3].

Step 2: Inert Atmosphere Purging

  • Connect the receiving Schlenk flask or reaction vessel to a Schlenk line.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon) three times. This displaces oxygen, effectively breaking the "fire triangle" before the flammable liquid is introduced.

Step 3: Closed-System Transfer

  • Use a glass syringe equipped with a Luer-lock stainless steel needle. Causality note: Avoid plastic syringes for prolonged storage or slow addition, as lipophilic esters can leach plasticizers from the barrel.

  • Pierce the PTFE-lined septum of the reagent bottle and draw the required volume slowly to prevent cavitation and aerosolization.

  • Transfer the needle to the reaction vessel and dispense the liquid dropwise.

Step 4: Post-Transfer Securing

  • Immediately flush the syringe with a non-polar solvent (e.g., hexanes or ethyl acetate) into a designated waste beaker to prevent the plunger from seizing.

  • Seal all containers tightly (P233) and store the primary bottle in a dedicated flammable storage cabinet away from heat and oxidizers[3].

Emergency Logistics: Spill and Disposal Plans

Spill Response Protocol
  • Evacuate & Isolate: Immediately extinguish all open flames, turn off hot plates, and isolate the area.

  • Ventilation: Maximize fume hood exhaust. Do not attempt to clean a large spill (>500 mL) outside a hood without a self-contained breathing apparatus (SCBA).

  • Containment: Surround the spill with an inert, non-combustible absorbent such as diatomaceous earth, dry sand, or specialized universal spill pads. Never use combustible materials like sawdust for flammable liquid spills.

  • Cleanup: Use non-sparking tools (e.g., brass or conductive plastic dustpans) to scoop the absorbed material (P242)[3].

  • Decontamination: Wash the affected surface with a strong surfactant/detergent and water. The low topological polar surface area (26.3 Ų) means water alone will only spread the chemical[2].

Waste Disposal Segregation
  • Classification: Designate as "Non-Halogenated Flammable Organic Waste."

  • Segregation: Strictly isolate from strong oxidizing agents (e.g., nitric acid, peroxides, permanganates). Mixing esters with oxidizers can lead to violent, exothermic cleavage reactions.

  • Storage: Accumulate waste in a high-density polyethylene (HDPE) carboy equipped with a pressure-relieving vented funnel. Label clearly with "CAS 145730-08-1", "Flammable", and "Organic Waste" (P501)[3].

Process Visualization

HandlingWorkflow N1 Risk Assessment & PPE Setup N2 Ventilation Verification (Fume Hood > 100 fpm) N1->N2 N3 Chemical Transfer (Closed System / Syringe) N2->N3 N4 Normal Operation (Synthesis/Formulation) N3->N4 N5 Spill / Exposure Event N3->N5 Accidental Release N4->N5 Accidental Release N6 Waste Disposal (Non-Halogenated) N4->N6 N5->N6 Cleanup & Absorbent

Workflow for handling Ethyl 2-ethyl-3-methylpentanoate, highlighting PPE, transfer, and spills.

References

  • Title: Ethyl 2-ethyl-3-methylpentanoate | C10H20O2 | CID 85671737 Source: PubChem URL: [Link]

  • Title: Ethyl 2-ethyl-3-methylpentanoate | CAS#:145730-08-1 Source: Chemsrc URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.